Tenivastatin
Description
The Role of Simvastatin (B1681759) Acid as an Active Pharmaceutical Metabolite in Research
Simvastatin acid is recognized as the principal active metabolite responsible for inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis wikipedia.orgciteab.comciteab.comnih.govnih.gov. This competitive inhibition leads to a cascade of events within the liver, the primary site of action. Specifically, it decreases hepatic cholesterol concentrations, which in turn stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors. This process enhances the liver's uptake of LDL from the bloodstream, thereby reducing plasma LDL and very-low-density lipoprotein (VLDL) levels wikipedia.org.
The conversion of the inactive lactone prodrug simvastatin to its active β-hydroxy acid form occurs primarily in the liver and intestine through hydrolysis catalyzed by esterases, including carboxylesterase (CES) and paraoxonase (PON) citeab.comresearchgate.net. This biotransformation is a key determinant of simvastatin's systemic bioavailability, which is notably low (estimated at less than 5% of an oral dose reaching general circulation as active inhibitors) due to extensive first-pass metabolism wikipedia.org.
Further research has elucidated the metabolic fate of simvastatin acid itself. In human liver microsomes, SVA undergoes oxidative metabolism, predominantly mediated by cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5, with a minor contribution from CYP2C8 nih.gov. This process yields three major oxidative products: the 3',5'-dihydrodiol, 3'-hydroxy, and 6'-exomethylene metabolites of SVA nih.gov. The kinetic parameters for the formation of these metabolites have been characterized, as shown in Table 1.
Table 1: Oxidative Metabolism of Simvastatin Acid (SVA) in Human Liver Microsomes nih.gov
| Metabolite | Km Range (µM) | Vmax Range (nmol min⁻¹ mg⁻¹ protein) | Primary CYP Isoforms |
| M1 (3',5'-dihydrodiol SVA) | 50-80 | 0.6-1.9 | CYP3A4/5, CYP2C8 (minor) |
| M2 (3'-hydroxy SVA) | 50-80 | 0.6-1.9 | CYP3A4/5, CYP2C8 (minor) |
| M3 (6'-exomethylene SVA) | 50-80 | 0.6-1.9 | CYP3A4/5, CYP2C8 (minor) |
Pharmacokinetic studies have also investigated the complex absorption kinetics of simvastatin and the reversible interconversion between simvastatin and simvastatin acid. For instance, a study involving healthy Chinese volunteers provided specific pharmacokinetic parameters for simvastatin in plasma, as detailed in Table 2.
Table 2: Pharmacokinetic Parameters of Simvastatin (Prodrug) in Healthy Chinese Volunteers wikipedia.org
| Parameter | Value | Unit |
| Tmax | 1.44 | hours |
| Cmax | 9.83 | µg/L |
| t1/2 | 4.85 | hours |
| AUC | 40.32 | µg·h/L |
Beyond its direct role in cholesterol synthesis inhibition, research has explored other biological effects of simvastatin, which are often attributed to its active acid form. These include potential influences on mitochondrial membrane potential, although simvastatin lactone has shown a more potent inhibitory effect in this regard compared to simvastatin acid.
Historical Context of Simvastatin Acid Discovery and Research Trajectory
The genesis of statin research, which ultimately led to the discovery and understanding of simvastatin acid, began with the pioneering work of Akira Endo in the early 1970s citeab.com. Inspired by the discovery of penicillin, Endo embarked on a systematic screening of fungal extracts, hypothesizing that fungi might produce substances capable of inhibiting HMG-CoA reductase, an enzyme identified as a rate-limiting step in cholesterol production.
This extensive screening effort led to the isolation of compactin (also known as mevastatin) from Penicillium citrinum in 1973, marking the first discovery of a natural HMG-CoA reductase inhibitor. Following this, lovastatin (B1675250) (initially reported as monacolin K or mevinolin) was discovered from Monascus ruber and Aspergillus terreus.
Simvastatin itself is not a direct natural product but a semi-synthetic derivative of lovastatin researchgate.net. It was developed through the synthetic modification of lovastatin by introducing a second methyl group, and was initially designated MK-733. The development of simvastatin was a strategic move to create a more potent HMG-CoA reductase inhibitor.
Table 3: Key Outcomes from the Scandinavian Simvastatin Survival Study (4S)
| Outcome | Reduction (%) |
| Overall Mortality | 30 / 42 (CVD-related) |
| Coronary Death | 42 |
| Major Coronary Events | 34 |
| Revascularization Procedures | 37 |
| Total Blood Cholesterol | 25 |
| LDL-Cholesterol | 35 |
Further reinforcing these findings, the Heart Protection Study (HPS) in 2002, a large-scale trial in the UK, confirmed the beneficial effects of simvastatin in high-risk individuals, including those with pre-existing vascular disease or diabetes, even when their LDL cholesterol levels were relatively low citeab.comnih.gov. The ongoing research trajectory continues to explore the intricate pharmacokinetics, metabolism, and broader pleiotropic effects of simvastatin and its active metabolite, simvastatin acid, contributing to a deeper scientific understanding of this important compound nih.govresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29)/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLXKKNPFMNSFA-HGQWONQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880249 | |
| Record name | Simvastatin carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121009-77-6 | |
| Record name | Tenivastatin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenivastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14714 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Simvastatin carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENIVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L6M5TH46B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Simvastatin Acid Action
Enzyme Inhibition Kinetics and Binding Dynamics of Simvastatin (B1681759) Acid to HMG-CoA Reductase
The principal molecular target of simvastatin acid is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.govpatsnap.comdroracle.ai The interaction between simvastatin acid and this enzyme has been extensively studied to elucidate the kinetics and dynamics of its potent inhibitory effects.
Simvastatin acid functions as a competitive inhibitor of HMG-CoA reductase. patsnap.commdpi.comnih.gov Its molecular structure, particularly the modified hydroxyglutaric acid portion, bears a strong resemblance to the endogenous substrate, HMG-CoA. mdpi.com This structural similarity allows simvastatin acid to bind to the active site of the HMG-CoA reductase enzyme, directly competing with the HMG-CoA substrate. droracle.aihelsinki.fiyoutube.com By occupying the active site, simvastatin acid effectively blocks the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. patsnap.comyoutube.com
The inhibitory potency of simvastatin acid against HMG-CoA reductase has been quantified through various in vitro assays, which determine its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a measure of the drug concentration required to reduce the enzyme's activity by 50%. Simvastatin acid is recognized as a highly potent inhibitor, with reported Ki values in the nanomolar range, specifically around 0.1-0.2 nM in cell-free assays. selleckchem.com Experimental comparisons with other statins have consistently demonstrated its strong inhibitory capacity. helsinki.fi For instance, in one study, the IC50 value for simvastatin acid was determined to be in the range of 3-20 nM. helsinki.fi In specific cancer cell lines, the IC50 for inhibiting cell proliferation, an indirect measure of the pathway's disruption, has been observed at micromolar concentrations, such as approximately 10 µM and 8 µM for Hey and SKOV3 ovarian cancer cells, respectively, and 15 µM and 17 µM for ECC-1 and Ishikawa endometrial cancer cells. nih.govnih.gov
| Compound | Inhibitory Value | Assay Type | Source |
|---|---|---|---|
| Simvastatin acid | 0.1-0.2 nM (Ki) | Cell-free enzyme assay | selleckchem.com |
| Simvastatin acid | 3-20 nM (IC50) | HMG-CoA Reductase Inhibition Assay | helsinki.fi |
| Simvastatin (in Hey cells) | ~10 µM (IC50) | Cell Proliferation Assay | nih.gov |
| Simvastatin (in SKOV3 cells) | ~8 µM (IC50) | Cell Proliferation Assay | nih.gov |
Modulation of the Mevalonate Pathway by Simvastatin Acid
By inhibiting the foundational enzyme HMG-CoA reductase, simvastatin acid orchestrates a comprehensive modulation of the entire mevalonate pathway. nih.govresearchgate.net This pathway is crucial for synthesizing not only cholesterol but also a variety of non-sterol isoprenoids essential for fundamental cellular functions. consensus.appresearchgate.net
The direct consequence of HMG-CoA reductase inhibition by simvastatin acid is the disruption of endogenous cholesterol synthesis. karger.comnih.gov By preventing the formation of mevalonic acid, the precursor for cholesterol, simvastatin acid effectively reduces the intracellular pool of cholesterol. patsnap.comnih.govnih.gov This reduction in hepatic cholesterol synthesis leads to a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. patsnap.commdpi.com Studies have confirmed that treatment with simvastatin significantly lowers plasma lathosterol (B1674540) levels, a biomarker for whole-body cholesterol synthesis, thereby reducing both plasma and biliary cholesterol concentrations. nih.govresearchgate.net
Beyond cholesterol, the mevalonate pathway is responsible for producing critical non-sterol isoprenoid intermediates. researchgate.net The inhibition of HMG-CoA reductase by simvastatin acid also depletes the cellular supply of these molecules, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.netnih.govnih.gov These isoprenoid intermediates are vital for a post-translational modification process known as protein prenylation. nih.gov Prenylation involves the covalent attachment of FPP or GGPP to various proteins, which is essential for their proper membrane localization and biological function. researchgate.netnih.gov
Cellular Signaling Cascades Influenced by Simvastatin Acid
The depletion of isoprenoid intermediates, specifically FPP and GGPP, has significant ramifications for cellular signaling. nih.gov Many of the proteins that undergo prenylation are small GTP-binding proteins, such as those in the Ras, Rho, and Rac families, which act as molecular switches in a multitude of cellular signaling cascades. nih.govnih.gov
By inhibiting the synthesis of FPP and GGPP, simvastatin acid prevents the proper prenylation and subsequent function of these key signaling proteins. researchgate.netnih.gov For example, the inhibition of Rho isoprenylation can affect the regulation of the actin cytoskeleton and focal adhesion complexes. nih.govdovepress.com Disruption of Ras and Rac signaling can influence pathways involved in cell proliferation, differentiation, survival, and apoptosis. nih.govnih.gov Research has shown that simvastatin-induced effects on cell growth and apoptosis are linked to the inhibition of signaling pathways such as the MAPK and PI3K/Akt/mTOR pathways, which are regulated by these small GTPases. nih.govmdpi.com The impact on these signaling cascades is a direct consequence of depleting the isoprenoids necessary for the function of upstream regulatory proteins. nih.govnih.gov
Small GTPase (Rho, Rac, Cdc42) Signaling Modulation
Simvastatin acid significantly impacts the signaling of small GTPases, particularly members of the Rho family, including RhoA, Rac1, and Cdc42. ahajournals.org These proteins are critical regulators of various cellular processes, and their activity is dependent on post-translational modification by isoprenoids, products of the mevalonate pathway that simvastatin inhibits.
Research indicates that simvastatin treatment leads to an increase in the unprenylated forms of RhoA, Rac1, and Cdc42, resulting in their translocation from the cell membrane to the cytosol. nih.govnih.govresearchgate.net While this would be expected to inactivate these proteins, studies have surprisingly shown that simvastatin can also promote the GTP-loading of RhoA, Rac1, and Cdc42 in the cytosol, which is a marker of their activation. nih.govnih.gov This non-canonical activation of cytosolic GTPases appears to be a key mechanism in mediating some of simvastatin's effects. nih.gov
The functional consequences of this modulation are cell-type dependent. For instance, in some cancer cells, the activation of cytosolic RhoA and Rac1 is linked to the induction of apoptosis. nih.gov Conversely, in endothelial cells, simvastatin's dual inhibition of membrane-bound RhoA and Rac1, alongside the activation of cytosolic Rac1, contributes to the protection of the endothelial barrier. nih.gov While RhoA and Rac1 have been identified as crucial mediators of simvastatin's effects, the role of Cdc42 appears to be less significant in certain contexts, such as endothelial barrier regulation. nih.gov
Table 1: Effects of Simvastatin Acid on Small GTPases
| GTPase | Effect of Simvastatin Acid | Cellular Localization | Functional Outcome (Example) |
|---|---|---|---|
| RhoA | Increased unprenylated form, Increased GTP-loading (activation) | Cytosolic | Induction of apoptosis in cancer cells nih.gov, Endothelial barrier protection nih.gov |
| Rac1 | Increased unprenylated form, Increased GTP-loading (activation) | Cytosolic | Induction of apoptosis in cancer cells nih.gov, Endothelial barrier protection nih.gov |
| Cdc42 | Increased unprenylated form, Increased GTP-loading (activation) | Cytosolic | Less apparent role in mediating simvastatin-induced cell death or endothelial barrier protection nih.govnih.gov |
AMPK Activation Pathways
Simvastatin acid is a known activator of 5' AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that regulates metabolism. nih.gov This activation is a key component of simvastatin's pleiotropic effects, independent of its cholesterol-lowering action. mdpi.com
The activation of AMPK by simvastatin occurs through the phosphorylation of its catalytic α-subunit at threonine-172. ahajournals.org Studies have shown that various statins, including simvastatin, can induce this phosphorylation in a time- and dose-dependent manner in different cell types. mdpi.comahajournals.org
Once activated, AMPK can phosphorylate a range of downstream targets, leading to various physiological effects. One important target is endothelial nitric oxide synthase (eNOS). nih.gov Simvastatin-induced AMPK activation leads to the phosphorylation and activation of eNOS, resulting in increased production of nitric oxide (NO), which has vasodilatory and anti-inflammatory properties. mdpi.comahajournals.org This AMPK-mediated activation of eNOS provides a novel explanation for some of the cardiovascular benefits of statins. ahajournals.org Furthermore, simvastatin-mediated AMPK activation has been linked to the induction of histone acetylation and the inhibition of tumor cell proliferation. researchgate.netnih.gov
Table 2: Downstream Effects of Simvastatin Acid-Mediated AMPK Activation
| Downstream Target | Effect of AMPK Activation | Consequence |
|---|---|---|
| Endothelial Nitric Oxide Synthase (eNOS) | Phosphorylation and activation | Increased nitric oxide (NO) production, vasodilation nih.govmdpi.comahajournals.org |
| Histone Acetyltransferases | Induction of histone acetylation | Altered gene expression, potential anti-cancer effects researchgate.net |
| Hypoxia-inducible factor 1-alpha (HIF-1α) | Inhibition | Reduced pro-angiogenic factor expression in tumors nih.gov |
Akt-dependent and Akt-independent Mechanisms
Simvastatin acid has been shown to rapidly activate the protein kinase Akt (also known as protein kinase B or PKB) in endothelial cells. nih.gov This activation represents a significant mechanism for the vascular protective effects of statins. nih.govahajournals.org
The activation of Akt by simvastatin leads to the phosphorylation of downstream targets, most notably eNOS. nih.gov Phosphorylation of eNOS by Akt enhances its activity, leading to increased NO production, which contributes to improved endothelial function. nih.govahajournals.org In addition to its effects on eNOS, Akt activation by simvastatin promotes endothelial cell survival by inhibiting apoptosis. nih.gov
While the Akt-dependent pathway is a well-established mechanism of simvastatin action, it is important to note that simvastatin also exerts effects through Akt-independent pathways. For example, the upregulation of eNOS expression through the inhibition of RhoA geranylgeranylation is considered an Akt-independent mechanism. ahajournals.org Furthermore, in some contexts, simvastatin has been shown to activate eNOS and modulate arterial resistance via AMPK activation without affecting Akt expression, highlighting a distinct Akt-independent signaling route. nih.gov
Table 3: Akt-dependent and -independent Mechanisms of Simvastatin Acid
| Mechanism | Signaling Pathway | Key Downstream Effect |
|---|---|---|
| Akt-dependent | PI3K/Akt pathway activation | eNOS phosphorylation and activation, Inhibition of apoptosis nih.govahajournals.org |
| Akt-independent | Inhibition of RhoA geranylgeranylation | Upregulation of eNOS expression ahajournals.org |
| Akt-independent | AMPK activation | eNOS phosphorylation and activation nih.gov |
NF-κB Pathway Interactions
Simvastatin acid can modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and apoptosis. nih.govnih.gov The interaction of simvastatin with this pathway is complex and can lead to both neuroprotective and anti-inflammatory effects.
In the context of ischemic stroke, simvastatin has been shown to exert neuroprotective effects by modulating the composition of NF-κB dimers. nih.govnih.gov Specifically, simvastatin treatment was associated with a decrease in the nuclear levels of the pro-apoptotic RelA (p65) subunit and a transient increase in the anti-apoptotic c-Rel subunit. nih.gov This shift in NF-κB subunit composition leads to the downregulation of pro-apoptotic genes like Noxa and Puma, contributing to a reduction in infarct size and improved motor function. nih.govnih.gov
The inhibitory effect of simvastatin on the NF-κB pathway is a key component of its anti-inflammatory properties. researchgate.net By inhibiting NF-κB activity, simvastatin can reduce the expression of various pro-inflammatory genes, contributing to its beneficial effects in inflammatory conditions. researchgate.net
Table 4: Effects of Simvastatin Acid on the NF-κB Pathway in an Ischemic Stroke Model
| NF-κB Subunit / Target Gene | Effect of Simvastatin Treatment | Functional Outcome |
|---|---|---|
| RelA (p65) | Decreased nuclear levels | Reduced pro-apoptotic signaling nih.gov |
| c-Rel | Transient increase in nuclear levels | Enhanced anti-apoptotic signaling nih.gov |
| ***Noxa* (pro-apoptotic gene)** | Downregulation of expression | Neuroprotection nih.gov |
| ***Puma* (pro-apoptotic gene)** | Downregulation of expression | Neuroprotection nih.gov |
Pharmacokinetic and Pharmacodynamic Research of Simvastatin Acid
Metabolic Pathways and Enzyme Systems Governing Simvastatin (B1681759) Acid Disposition
Simvastatin acid undergoes extensive metabolism primarily in the liver. This metabolism is crucial for its disposition and involves various enzyme systems drugbank.comnih.gov.
Cytochrome P450 (CYP3A4, CYP2C8) Mediated Metabolism
The oxidative metabolism of simvastatin acid is predominantly mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5, with a lesser contribution from CYP2C8 jst.go.jpdrugbank.comnih.govnih.govpharmgkb.org. Studies using human liver microsomes and recombinant CYP enzymes have shown that CYP3A4 is the most active isoform in catalyzing the formation of simvastatin acid metabolites nih.govpharmgkb.org. CYP3A5 also contributes to this metabolism, while CYP2C8 plays a minor role, accounting for less than 20% of the metabolism nih.govpharmgkb.org. Other CYP isoforms, such as CYP2D6, CYP2C19, CYP2C9, CYP2A6, and CYP1A2, are not significantly involved in the hepatic metabolism of simvastatin acid nih.govpharmgkb.org.
Phase-I Metabolite Identification and Characterization
Simvastatin acid undergoes oxidative metabolism to produce several phase-I metabolites. In vitro studies using human liver microsomes have identified three major oxidative products of simvastatin acid nih.govpharmgkb.org. These include exomethylene simvastatin acid, monohydroxy simvastatin acid, and dihydrodiol simvastatin acid mdpi.com. The major active metabolites of simvastatin, including its β-hydroxyacid form, also encompass 6'-hydroxy, 6'-hydroxymethyl, and 6'-exomethylene derivatives drugbank.come-lactancia.org. These metabolites exhibit HMG-CoA reductase inhibitory properties jst.go.jp.
Genetic Determinants of Simvastatin Acid Pharmacokinetics
Genetic variations in drug-metabolizing enzymes and transporters significantly influence the pharmacokinetics of simvastatin acid, leading to interindividual variability in exposure tandfonline.comnih.govresearchgate.net.
SLCO1B1 Polymorphism Impact on Exposure
The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial hepatic uptake transporter for simvastatin acid pharmgkb.orgnih.govnih.govtandfonline.com. Polymorphisms in SLCO1B1 markedly affect the pharmacokinetics of active simvastatin acid pharmgkb.orgpharmgkb.org. The SLCO1B1 c.521T>C (rs4149056) single nucleotide variation is particularly significant, showing a strong association with increased exposure to simvastatin acid pharmgkb.orgtandfonline.comnih.govresearchgate.netnih.gov. For instance, individuals with the SLCO1B1 c.521T>C variant can experience an approximate 40% increase in simvastatin acid exposure tandfonline.compharmgkb.orgnih.gov. The CC genotype of rs4149056 is associated with increased simvastatin acid concentrations compared to CT + TT genotypes, with one study reporting a 171% increase in AUC for CC individuals pharmgkb.orgpharmgkb.org. Conversely, other SLCO1B1 variants like c.463C>A (rs11045819) and c.1929A>C (rs34671512) have been associated with decreased simvastatin acid AUC nih.govnih.gov.
Here is a summary of the impact of SLCO1B1 genotypes on simvastatin acid exposure:
| SLCO1B1 Genotype (rs4149056) | Impact on Simvastatin Acid Exposure (AUC) | Reference |
| T/T (Normal Function) | Baseline | tandfonline.compharmgkb.orgpharmgkb.org |
| T/C | ~40% increase | tandfonline.compharmgkb.orgnih.gov |
| C/C | Increased; up to 171% increase | pharmgkb.orgpharmgkb.org |
| c.463C>A (rs11045819) | Decreased | nih.govnih.gov |
| c.1929A>C (rs34671512) | Decreased | nih.govnih.gov |
CYP3A5 and ABCB1 Genotype Influences
While CYP3A4 is a primary metabolizer, polymorphisms in the CYP3A5 gene have been shown to affect the disposition of simvastatin, contributing to interindividual variability in its pharmacokinetics drugbank.com. Intermediate CYP3A4 metabolizers, carrying variants like CYP3A42 or CYP3A422 (rs35599367), have shown an 87% larger simvastatin acid AUC compared to normal metabolizers nih.govnih.govresearchgate.net. The CYP3A53 (rs776746) splice site variant, which leads to a loss-of-function for CYP3A5, may also elevate simvastatin concentrations nih.govingentaconnect.com.
Regarding the ATP Binding Cassette Subfamily B Member 1 (ABCB1) gene, which encodes the P-glycoprotein (P-gp) efflux transporter, studies have presented conflicting results regarding its influence on simvastatin acid pharmacokinetics pharmgkb.orgtandfonline.comtandfonline.comresearchgate.net. Some research indicates that ABCB1 gene variants (e.g., c.1236C>T, c.2677G>T/A, and c.3435C>T) show no significant influence on exposure to simvastatin or simvastatin acid tandfonline.comtandfonline.comnih.gov. However, other reports suggest that the efflux of simvastatin acid might be mediated by the P-gp transporter researchgate.net.
Pharmacodynamic Responses to Simvastatin Acid Exposure
Simvastatin acid exerts its pharmacodynamic effects primarily by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis pharmgkb.orgnih.govmdpi.comnih.govresearchgate.net. This inhibition leads to a decrease in intracellular cholesterol concentration, which in turn induces the expression of LDL receptors on the surface of hepatocytes e-lactancia.org. Increased LDL receptor expression results in enhanced extraction of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby decreasing circulating LDL-C concentrations e-lactancia.org.
Beyond its primary role in cholesterol reduction, simvastatin acid and statins, in general, exhibit pleiotropic effects. These include beneficial impacts on other lipid parameters, such as increasing high-density lipoprotein cholesterol (HDL-C) concentrations and decreasing triglyceride levels e-lactancia.org. The pleiotropic properties are also attributed to the inhibition of nonsteroidal isoprenoid compound synthesis, which can lead to improvements in endothelial cell function, modulation of inflammatory responses, and reduction of smooth muscle cell proliferation and cholesterol accumulation e-lactancia.orgnih.gov.
Pharmacokinetic-pharmacodynamic (PK-PD) models have been developed to predict the relationship between simvastatin acid exposure and LDL-C reduction. A simple linear PK model coupled with a turnover model for LDL-C levels has successfully predicted the dose-response relationship of simvastatin in patients with hyperlipidemia, aligning closely with published data nih.gov.
Lipoprotein Receptor Regulation (e.g., LDLR upregulation)
The primary mechanism by which Simvastatin acid lowers plasma LDL-C involves the upregulation of hepatic low-density lipoprotein (LDL) receptors (LDLR) drugbank.comnih.govtandfonline.comnih.gov. This process is initiated by the inhibition of HMG-CoA reductase, which leads to a decrease in intracellular cholesterol concentrations within liver cells tandfonline.comnih.gov. In response to this cholesterol depletion, hepatocytes increase the expression of LDLR to enhance the uptake of circulating LDL particles, thereby maintaining cellular cholesterol homeostasis drugbank.comtandfonline.comnih.gov.
The upregulation of hepatic LDLR is largely mediated by the increased processing and activation of sterol regulatory element-binding protein 2 (SREBP-2), a key transcriptional activator in cholesterol metabolism tandfonline.comnih.govbioscientifica.com. Simvastatin acid's inhibition of cholesterol synthesis triggers the SREBP2 pathway, leading to increased transcription of the LDLR gene nih.govbioscientifica.com.
Impact on Plasma Lipid Profiles (LDL, VLDL, HDL, Triglycerides)
Simvastatin acid significantly impacts the plasma lipid profile by reducing levels of atherogenic lipoproteins and triglycerides while often increasing high-density lipoprotein cholesterol (HDL-C).
Low-Density Lipoprotein Cholesterol (LDL-C): A hallmark effect of Simvastatin acid is a substantial reduction in LDL-C levels drugbank.comnih.govnih.govhres.caresearchgate.netthieme-connect.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgahajournals.orgahajournals.org. This reduction is achieved through a dual mechanism: a decrease in very low-density lipoprotein (VLDL) cholesterol concentration and an increase in the catabolism of LDL-C due to enhanced LDLR activity hres.ca. Studies have shown significant percentage reductions in LDL-C. For example, treatment with simvastatin alone has been observed to lead to a mean reduction of 36% in LDL-C from baseline nih.gov.
Table 1: Impact of Simvastatin on LDL-C Reduction
| Treatment | Mean % Reduction in LDL-C (95% CI) | Source |
| Simvastatin alone | -36% (-27, -46) | nih.gov |
Triglycerides: Simvastatin acid consistently reduces plasma triglyceride levels hres.caresearchgate.netthieme-connect.comfrontiersin.orgahajournals.orgmdpi.com. This effect is observed across various studies, with significant reductions reported researchgate.netthieme-connect.comahajournals.org.
High-Density Lipoprotein Cholesterol (HDL-C): Simvastatin acid generally leads to an increase in total HDL-C drugbank.comhres.caresearchgate.netthieme-connect.com. While this increase is a beneficial effect, some studies indicate that the magnitude can be modest and may not always reach statistical significance in all patient groups, such as in certain male cohorts thieme-connect.comahajournals.orgnih.gov. However, the percentage increase in HDL-C tends to be more pronounced in patients with lower baseline HDL-C levels nih.gov.
Apolipoprotein B (ApoB): Treatment with Simvastatin acid also results in a substantial decrease in apolipoprotein B (ApoB) levels hres.ca. Since each LDL particle contains one molecule of ApoB, this reduction strongly suggests a decrease in the concentration of circulating LDL particles hres.ca.
Comparative studies highlight the efficacy of Simvastatin in modulating lipid profiles. For instance, in a comparison with other statins, simvastatin demonstrated significant reductions in both LDL-C and triglycerides.
Table 2: Comparative Lipid-Lowering Effects of Statins
| Statin | Mean % Reduction in LDL-C | Median % Reduction in Triglycerides | Source |
| Simvastatin | 29% | 26% | ahajournals.org |
| Atorvastatin (B1662188) | 32% | 24% | ahajournals.org |
| Pravastatin | 21% | 9% (non-significant) | ahajournals.org |
Molecular and Cellular Pharmacology of Simvastatin Acid
Target Enzyme Interactions and Structure-Activity Relationship Research
Simvastatin (B1681759) acid's inhibitory action on HMGR is characterized by high affinity and specificity, critical for its therapeutic effects.
Active Site Binding and Conformational Changes
Simvastatin acid competitively inhibits HMGR by binding to the enzyme's active site, effectively displacing the natural substrate, HMG-CoA. The binding affinity of simvastatin acid for HMGR is significantly higher than that of HMG-CoA, with inhibition constant (K_i) values in the nanomolar range (e.g., 0.1–2.3 nM) compared to HMG-CoA's micromolar Michaelis constant (K_m) of approximately 4 µM. This substantial difference in affinity allows simvastatin acid to outcompete HMG-CoA for binding.
The distinctive molecular architecture of simvastatin acid facilitates its precise engagement with the catalytic site of HMGR. The presence of hydroxyl groups within its structure enhances solubility and promotes strong hydrogen bonding interactions with key residues in the enzyme's active site. Specifically, the HMG-like moiety of simvastatin acid occupies the HMG binding pocket, forming polar interactions with residues located in the cis-loop region of the enzyme, such as Ser684, Asp690, Lys691, Lys692, and Gln559. Hydrophobic interactions, involving residues like Leu562, Val683, Leu853, Ala856, and Leu857, contribute to the tight binding of the statin's hydrophobic ring structures.
Upon binding, statins, including simvastatin acid, induce conformational changes in the HMGR enzyme, which are crucial for reducing its catalytic activity. X-ray crystallographic studies have revealed that flexible helices within the enzyme's catalytic domain move, exposing a binding site that accommodates the hydrophobic groups of statins. This conformational adaptability of HMGR to the inhibitor contributes to the optimized inhibition efficiency of simvastatin acid.
Table 1: Binding Affinities of Simvastatin Acid and HMG-CoA to HMG-CoA Reductase
| Compound | Binding Parameter | Value | Reference |
| Simvastatin Acid | K_i | 0.1–2.3 nM | |
| HMG-CoA | K_m | 4 µM |
Stereochemistry of Inhibitory Binding
The inhibitory activity of statins, including simvastatin acid, is highly dependent on their stereochemistry. HMGR is a stereoselective enzyme, requiring its inhibitors to possess a specific 3R,5R stereochemistry on their dihydroxyheptanoic acid pharmacophore for effective binding and inhibition. This specific stereochemical configuration mimics the tetrahedral transition state intermediate (mevaldyl-CoA) of the HMG-CoA reductase reaction, allowing simvastatin acid to act as a "false substrate" and competitively block the enzyme. Simvastatin is classified as a Type I statin, which is characterized by a chiral decalin ring structure that contributes to its binding interactions. The precise orientation and bonding interactions formed between this specific stereochemical configuration of simvastatin acid and the HMGR enzyme are fundamental to its potent inhibitory action.
Impact on Isoprenoid Biosynthesis and Protein Modification
The inhibition of HMG-CoA reductase by simvastatin acid extends beyond cholesterol synthesis, significantly impacting the production of isoprenoid intermediates, which are crucial for the post-translational modification of various proteins. This broader effect contributes to the pleiotropic actions of statins.
Inhibition of Protein Farnesylation and Geranylgeranylation
Simvastatin acid, by blocking the mevalonate (B85504) pathway, reduces the cellular pools of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential lipid attachments for the post-translational modification of numerous proteins, a process known as prenylation. Specifically, FPP is required for farnesylation, and GGPP is required for geranylgeranylation.
The inhibition of protein prenylation, particularly geranylgeranylation, is a key mechanism underlying many of simvastatin acid's cholesterol-independent effects. Studies have shown that simvastatin acid's inhibitory effects on cellular processes can often be reversed by the addition of exogenous mevalonate or GGPP, but not always by FPP or cholesterol, indicating the critical role of geranylgeranylation inhibition. For instance, simvastatin's ability to induce apoptosis in certain cancer cells is reversed by GGPP. Similarly, its effects on B cell activation are linked to inhibition of protein geranylgeranylation.
Effects on Small GTPase Activity and Function
Small GTPases, such as Ras, Rho, Rac, and Cdc42, are critical signaling molecules involved in diverse cellular functions including proliferation, differentiation, cell survival, migration, and cytoskeletal organization. Their proper function often depends on post-translational prenylation, which facilitates their membrane localization and activation.
Simvastatin acid's inhibition of isoprenoid synthesis directly impacts the activity and function of these small GTPases.
Rho GTPases (e.g., RhoA, RhoB): Simvastatin acid primarily inhibits the geranylgeranylation of Rho GTPases, which prevents their proper membrane localization and activation. This inhibition leads to a decrease in RhoA activity and its downstream signaling, which is implicated in processes like actomyosin (B1167339) contraction, stress fiber formation, and cell proliferation. For example, simvastatin attenuates high glucose-induced proliferation of mesangial cells by repressing Rho GTPase/p21 signaling. It also disrupts the cytoskeleton and inhibits the metastatic invasion of cancer cells by affecting RhoA. Paradoxically, some studies have reported that simvastatin can increase the cellular levels of activated RhoA by reducing its binding to Rho guanine (B1146940) nucleotide dissociation inhibitor (RhoGDIα), a negative regulator of Rho GTPases, suggesting complex regulatory mechanisms.
Rac GTPases (e.g., Rac1): While the recognized inhibition of the prenylation pathway by statins would predict Rac inhibition, the effects of simvastatin acid on Rac activity can be complex and context-dependent. Some studies report increased Rac-GTP in endothelial cells after prolonged simvastatin treatment, suggesting paradoxical activation, even though localized inhibition at the cell periphery via geranylgeranylation inhibition might occur. Simvastatin has been shown to inhibit Rac1 activation, which requires Rac1 proteins to be translocated via geranylgeranylation. This inhibition can contribute to enhanced endothelial barrier function and reduced superoxide (B77818) production. Simvastatin's effect on autophagy in coronary arterial myocytes is also associated with its inhibitory action on Rac1-GTPase, leading to inhibition of the mTOR signaling pathway.
Ras GTPases: Simvastatin acid can decrease the amount of prenylated Ras and GTP-bound Ras, although the susceptibility varies among cell lines. This reduction in Ras activation contributes to the cytotoxic effects of simvastatin in various tumor cells.
The disruption of small GTPase activity by simvastatin acid profoundly influences various cellular events, contributing to its diverse pharmacological effects, including anti-inflammatory, anti-proliferative, and anti-thrombotic properties.
Regulation of Gene Expression by Simvastatin Acid
Simvastatin acid influences gene expression through several mechanisms, often linked to its primary action on the mevalonate pathway and its downstream effects on isoprenoid synthesis and protein prenylation.
One significant mechanism involves the sterol regulatory element-binding proteins (SREBPs) . SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. While statins primarily inhibit HMG-CoA reductase, thereby reducing cholesterol synthesis, this reduction can lead to an upregulation of SREBP-2. SREBP-2, in turn, restores cellular cholesterol levels and can upregulate the expression of genes like the LDL receptor (LDLR) and paraoxonase-1 (PON1), an antioxidant enzyme. Simvastatin has been shown to upregulate the activity of the PON1 gene promoter in a dose-dependent manner, an effect reversible by mevalonate, suggesting SREBP-2 involvement.
Beyond cholesterol metabolism, simvastatin acid also modulates the expression of genes related to inflammation, cell proliferation, and differentiation, often through its impact on small GTPases and associated signaling pathways.
Anti-inflammatory Gene Modulation: Simvastatin acid exhibits strong anti-inflammatory effects by downregulating the expression of numerous pro-inflammatory genes in various cell types, including macrophages and endothelial cells. This includes chemokines (e.g., MCP-1, MIP-1α), members of the TNF superfamily, interleukin receptors, and adhesion molecules (e.g., VCAM-1, ICAM-3, tissue factor).
Transcription Factor Regulation: Simvastatin acid modulates the activity of key inflammatory transcription factors. It has been shown to inhibit the binding of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) to their DNA consensus oligonucleotides. This inhibition can involve the upregulation of IκB-α protein levels (an inhibitor of NF-κB) and a decrease in c-Jun mRNA expression. Conversely, simvastatin upregulates the atheroprotective transcription factor Kruppel-like factor 2 (KLF-2) in macrophages, which can mimic the anti-inflammatory effects on genes like MCP-1 and tissue factor.
Cytoskeletal Gene Expression: Simvastatin acid induces robust alterations in the expression of cytoskeletal proteins and signaling genes. For example, in human pulmonary artery endothelial cells, simvastatin significantly upregulates integrin β4 and thrombomodulin, while downregulating caldesmon and PAR-1. These changes in gene expression contribute to simvastatin's ability to protect endothelial barrier function and influence cytoskeletal rearrangement.
Other Gene Targets: Simvastatin has also been observed to affect the expression of genes involved in lipid metabolism (e.g., HMGCS1, HMGCR, AGPAT2, PPAP2A) in a compensatory manner due to cholesterol depletion. It can also regulate the expression of the tumor suppressor PTEN, potentially through PPARγ protein activity, independently of SREBP. Furthermore, simvastatin can reduce the expression of genes related to cell proliferation (e.g., cyclin D1, cyclooxygenase-2), cell survival (e.g., Bcl-2, Bcl-xL), invasion (e.g., matrix metalloproteinase-9), and angiogenesis (e.g., vascular endothelial growth factor).
These diverse effects on gene expression highlight simvastatin acid's multifaceted pharmacological profile, extending its therapeutic utility beyond its primary lipid-lowering capabilities.
Sterol Regulatory Element-Binding Proteins (SREBPs) Modulation
Simvastatin acid plays a significant role in modulating Sterol Regulatory Element-Binding Proteins (SREBPs), which are central regulators of lipid homeostasis. Simvastatin treatment has been shown to increase the expression of SREBP-2, a transcription factor that governs genes involved in cholesterol synthesis and the uptake of low-density lipoprotein (LDL) via the LDL receptor (LDLR). researchgate.netmdpi.comnih.gov This upregulation of SREBP-2 facilitates the removal of cholesterol from the bloodstream by increasing LDLR presence on cell membranes. mdpi.com Furthermore, simvastatin can trigger SREBP-2-dependent autophagy, a process that may enhance peroxisome proliferator-activated receptor alpha (PPARα) activity, particularly during fasting states. biorxiv.orgbiorxiv.org
Conversely, some studies indicate that simvastatin can reduce the gene expression of SREBPs, specifically SREBP1, in certain cellular contexts, such as murine melanoma cells, linking this effect to mevalonate pathway regulation. febscongress.orgpreprints.org SREBP-2 has also been demonstrated to bind to and upregulate the activity of gene promoters, such as the paraoxonase 1 (PON1) promoter, often in an interactive manner with other transcription factors like Sp1. ahajournals.orgahajournals.org
Hypoxia Inducible Factor 1 (HIF-1) Expression
The influence of simvastatin acid on Hypoxia Inducible Factor 1 (HIF-1) expression is complex and context-dependent. Simvastatin has been observed to inhibit the expression of the α subunit of HIF-1 (HIF-1α), a crucial regulator of cancer cell metabolism. febscongress.orgpreprints.orgnih.govresearchgate.net This inhibitory effect on HIF-1α has been reported under both hypoxic and normoxic conditions in certain cell lines, although the impact on constitutive expression may vary with concentration. preprints.orgnih.gov
In contrast, in endothelial cells, simvastatin can lead to an increase in both HIF-1α and vascular endothelial growth factor (VEGF) expression. This effect is mechanistically linked to simvastatin's inhibition of RhoA and subsequent promotion of HIF-1α translocation to the nucleus. frontiersin.org Additionally, the effect of simvastatin on HIF-1α can be dose-dependent, with different concentrations potentially leading to either decreased or increased expression in specific cell models, such as Alzheimer's disease cybrid cells. nih.gov
Forkhead Box M1 (FOXM1) Regulation
Simvastatin acid has been shown to regulate the Forkhead Box M1 (FOXM1) transcription factor. Studies indicate that simvastatin can significantly reduce the gene expression of FOXM1. febscongress.orgpreprints.org FOXM1 is recognized for its involvement in mevalonate pathway regulation, tumorigenesis, and glucose metabolism. preprints.org The mevalonate pathway is essential for maintaining the FOXM1-mediated transcriptional program that drives cellular mitosis. nih.govnih.gov Inhibition of HMG-CoA reductase by statins directly contributes to reduced FOXM1 expression. oncotarget.com Furthermore, research suggests that high FOXM1 expression can confer resistance to statins, while conversely, the knockdown of FOXM1 expression can sensitize cells to the effects of simvastatin. nih.gov
Mitochondrial Bioenergetics and Function under Simvastatin Acid Influence
Simvastatin profoundly impairs energy metabolism in primary human muscle cells, leading to a decrease in glycolysis, glycolytic capacity, mitochondrial respiration, and ATP production. nih.govhelsinki.fix-mol.netbioscientifica.com This can induce mitochondrial dysfunction and increase oxidative stress. tandfonline.comresearchgate.netunivpm.it Simvastatin has also been observed to depolarize the inner mitochondrial membrane potential and reduce mitochondrial coupling parameters, including the ADP/O ratio and the respiratory control ratio. researchgate.netunivpm.itworktribe.commdpi.com However, in some contexts, such as senescent vascular smooth muscle cells, simvastatin has been shown to improve mitochondrial function by increasing basal and maximal respiration, ATP-production coupled respiration, and reserve respiratory capacity, mediated through HMG-CoA reductase inhibition. unimi.it
Mitochondrial Enzyme Activity Alterations
Simvastatin acid induces alterations in the activity of several mitochondrial enzymes, particularly those involved in the electron transport chain (ETC). Spectrophotometric enzyme studies have determined a significant inhibition of ETC Complex I and Complex II-III activities following simvastatin treatment in human neuronal cells. tandfonline.comunivpm.it
Table 1: Impact of Simvastatin on Mitochondrial Enzyme Activities in Human Neuronal Cells
| Enzyme Complex | Simvastatin Concentration | Reduction in Activity | Citation |
| Complex I | 1 µM | 50% | tandfonline.comunivpm.it |
| Complex I | 2 µM | 61% | tandfonline.comunivpm.it |
| Complex II-III | 1 µM | 56% | tandfonline.comunivpm.it |
| Complex II-III | 2 µM | 67% | tandfonline.comunivpm.it |
In isolated rat brain mitochondria, simvastatin has been shown to inhibit the activities of Complex I, Complex III, and ATP synthase by approximately 35-40%, while the activity of Complex II remained unchanged. mdpi.com A decrease in neuronal Coenzyme Q10 (CoQ10) content, a crucial component of Complex II-III, is associated with the reduced activity of these enzymes following simvastatin treatment. tandfonline.comresearchgate.netunivpm.it
Impact on ATP Production and Respiration
In pancreatic beta-cells, simvastatin has been shown to inhibit oxidative respiration with an IC50 of approximately 3 µM and impair mitochondrial electron transport chain (mETC) activity (IC50 between 1 and 10 µM), which is expected to compromise ATP production. worktribe.com
Role of Lactone and Acid Forms in Mitochondrial Effects
Simvastatin is typically administered as an inactive lactone prodrug, which is then hydrolyzed in the body to its active β-hydroxy acid form, simvastatin acid. nih.govhelsinki.fix-mol.netbioscientifica.commdpi.comdrugbank.com These two forms exhibit distinct physicochemical properties and cellular entry mechanisms; the lactone form is highly lipophilic and enters cells via passive diffusion, while the acid form is less lipid-soluble and relies on active transport. mdpi.com
Both the lactone and acid forms of simvastatin profoundly impair oxidative glucose metabolism and energy production in human skeletal muscle cells. nih.govhelsinki.fix-mol.netbioscientifica.com However, their specific effects on mitochondrial function can differ. Some studies suggest that lactone-form statins, including simvastatin lactone, are more potent in inducing cytotoxicity and reducing mitochondrial respiration and ATP production compared to their corresponding acid forms. bioscientifica.com Conversely, other research indicates differential acute effects: simvastatin lactone induced marginal, dose-dependent reductions in basal and maximal respiration, whereas simvastatin β-hydroxy acid increased basal respiration, suggesting a potential for respiratory uncoupling. liverpool.ac.uk Specifically, simvastatin lactone has been identified as an inhibitor of Complex I, and to a greater extent, Complex II and III supported respiration, while simvastatin β-hydroxy acid caused global reductions in substrate-driven respiration, particularly at Complex II, highlighting their differential inhibitory potencies. liverpool.ac.uk The lactone form is also known to directly inhibit mitochondrial Complex III. mdpi.com
Table 2: Key Differences in Mitochondrial Effects Between Simvastatin Lactone and Simvastatin Acid
| Feature | Simvastatin Lactone | Simvastatin Acid | Citation |
| Cellular Entry | Passive diffusion (highly lipophilic) | Active transport (poor lipid solubility) | mdpi.com |
| Glucose Metabolism | Impairs oxidative metabolism | Impairs oxidative metabolism | nih.govhelsinki.fix-mol.netbioscientifica.com |
| ATP Production | Reduces ATP production (potentially more potent) | Reduces ATP production | nih.govhelsinki.fix-mol.netbioscientifica.com |
| Respiration | Reduces basal and maximal respiration | Increases basal respiration (suggests uncoupling) | liverpool.ac.uk |
| ETC Inhibition | Inhibits Complex I, II, and III (more potent on II/III) | Global reductions in substrate-driven respiration (esp. Complex II) | mdpi.comliverpool.ac.uk |
Cellular Uptake and Transport Mechanisms of Simvastatin Acid
The cellular uptake of simvastatin acid involves a combination of passive diffusion and active transport processes. This dual mechanism allows the compound to traverse biological membranes and reach its intracellular targets. The lipophilicity of simvastatin acid plays a significant role in its ability to permeate cell membranes.
Passive Diffusion versus Active Transport Mechanisms
Simvastatin acid, characterized by its lipophilic nature with a logP value of 3.79, is considered to primarily enter cells via passive diffusion through the membrane bilayer. researchgate.netmdpi.comnih.gov This mechanism relies on the concentration gradient and the compound's ability to dissolve in the lipid environment of the cell membrane. While passive diffusion is a major route for lipophilic statins, the acid forms of these compounds, including simvastatin acid, also utilize active transport mechanisms for cellular entry. nih.gov Research indicates that the metabolism of simvastatin acid is less influenced by active transport compared to atorvastatin (B1662188) acid, and it exhibits a higher passive permeability. acs.org Studies involving bacterial cells have also shown that simvastatin undergoes bioaccumulation over time, a process that is augmented by the presence of bile acids, suggesting a transport mechanism into these prokaryotic cells. frontiersin.org
Role of Organic Anion Transporting Polypeptides (OATPs)
Organic Anion Transporting Polypeptides (OATPs) are a family of influx transporters that play a crucial role in the hepatic uptake and distribution of various drugs, including statins. Simvastatin acid is a known substrate for OATP1B1 (encoded by the SLCO1B1 gene), a transporter predominantly expressed on the sinusoidal membrane of hepatocytes, facilitating the liver uptake of substrate drugs. pharmgkb.orgnih.govhelsinki.fi
Detailed research has characterized the active uptake of simvastatin acid by OATP1B1, demonstrating a Michaelis-Menten constant (Km) of 2.1 µM. helsinki.fi While OATP1B3 and OATP2B1 also transport other statins, the specific uptake of simvastatin acid has been predominantly observed through OATP1B1. helsinki.fi Furthermore, human OATP3A1, primarily expressed in the heart, has also been identified as a transporter for simvastatin acid. Studies in HEK293 cells transfected with the OATP3A1 gene revealed a Km of 0.017 ± 0.002 µM and a Vmax of 0.995 ± 0.027 fmol/min/105 cells for simvastatin acid uptake. nih.gov This uptake by OATP3A1 was found to be pH-dependent, with more efficient transport observed at pH 5.5. nih.gov
Genetic variations, such as the c.521T>C single nucleotide polymorphism (SNP) in the SLCO1B1 gene, can significantly impair the function of OATP1B1, leading to reduced hepatic uptake of simvastatin acid and consequently increased plasma concentrations. nih.govgbcbiotech.com This transporter-mediated uptake is also susceptible to drug-drug interactions; for instance, co-administration with OATP1B1 inhibitors like cyclosporine can elevate simvastatin acid plasma levels. pharmgkb.orgnih.gov
Table 1: Kinetic Parameters for Simvastatin Acid Uptake by OATPs
| Transporter | Tissue Expression | Km (µM) | Vmax (fmol/min/105 cells) | Reference |
| OATP1B1 | Liver | 2.1 | Not specified | helsinki.fi |
| OATP3A1 | Heart | 0.017 ± 0.002 | 0.995 ± 0.027 | nih.gov |
Nanoparticle-Mediated Cellular Internalization Efficacy
Nanoparticle-based drug delivery systems have emerged as a promising strategy to enhance the cellular internalization and therapeutic efficacy of simvastatin. Simvastatin nanoparticles (SV-NPs) have demonstrated superior cellular internalization compared to free simvastatin solution, particularly in inflamed alveolar macrophages. unife.it
In one study, SV-NPs exhibited significantly higher cellular internalization rates in inflamed alveolar macrophages, with 1.67 ± 0.5% and 2.16 ± 0.14% internalization after 6 hours and 24 hours of incubation, respectively. In contrast, the free simvastatin solution showed lower internalization rates of 0.29 ± 0.01% and 1.41 ± 0.25% at the same time points. unife.it This enhanced internalization of SV-NPs is thought to be related to electrostatic interactions between the nanoparticles and the cell membrane. unife.it
Table 2: Cellular Internalization Efficacy of Simvastatin Nanoparticles (SV-NPs) vs. Free Simvastatin Solution in Inflamed Alveolar Macrophages
| Formulation | Incubation Time | Cellular Internalization (%) | Reference |
| SV-NPs | 6 hours | 1.67 ± 0.5 | unife.it |
| Free Simvastatin Solution | 6 hours | 0.29 ± 0.01 | unife.it |
| SV-NPs | 24 hours | 2.16 ± 0.14 | unife.it |
| Free Simvastatin Solution | 24 hours | 1.41 ± 0.25 | unife.it |
Nanoparticle formulations also offer the advantage of protecting simvastatin from premature hydrolysis to simvastatin acid before reaching the target cells. This protection is crucial because simvastatin acid, being more hydrophilic, has a reduced ability to passively cross the cell membrane bilayer. unife.it For instance, simvastatin-loaded nanoparticles based on cholic acid-core star-shaped PLGA have shown enhanced cytotoxicity and effective internalization into human breast cancer cells (MDA-MB-231). researchgate.net Similarly, chitosan-tamarind gum polysaccharide polyelectrolyte complex stabilized nanoparticles of simvastatin have demonstrated improved control over the growth of human breast cancer cell lines compared to unconjugated simvastatin. dovepress.com Furthermore, hyaluronic acid-functionalized mesoporous silica (B1680970) nanoparticles loaded with simvastatin have exhibited selective targeting and internalization into inflammatory macrophages. mdpi.com
Pleiotropic Effects of Simvastatin Acid: Research Beyond Cholesterol Regulation
Anti-inflammatory Mechanisms of Simvastatin (B1681759) Acid
Simvastatin acid has been shown to exert potent anti-inflammatory effects through various mechanisms, including the modulation of key inflammatory mediators and pathways. ahajournals.orgnih.gov These properties contribute to its therapeutic potential in conditions with an inflammatory component.
Simvastatin acid has been demonstrated to downregulate the expression of several pro-inflammatory cytokines. nih.gov In studies involving hypercholesterolemic patients, treatment with simvastatin led to a significant decrease in serum levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Furthermore, in vitro experiments with cultured human umbilical vein endothelial cells and peripheral blood mononuclear cells showed that simvastatin, along with other statins, caused a time- and dose-dependent downregulation of cytokine mRNA expression. nih.gov
Research has also indicated that simvastatin can inhibit the production of tumor necrosis factor-alpha (TNF-α) and IL-6 in activated mast cells, suggesting a mechanism that involves inhibiting the de novo synthesis of their transcripts. cancer.gov In mouse models of allergic asthma, simvastatin reduced the mRNA and protein levels of IL-4, IL-13, and TNF-α in lung tissues. nih.gov Similarly, in rheumatoid arthritis patients, simvastatin was found to inhibit the production of IL-6 and IL-8 in interleukin-1β-stimulated synoviocytes. clinexprheumatol.org
| Cytokine | Effect of Simvastatin Acid | Cell/Tissue Type | Reference |
| Interleukin-6 (IL-6) | Decreased expression/production | Circulating monocytes, Endothelial cells, Mast cells, Synoviocytes | nih.govcancer.govclinexprheumatol.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased expression/production | Mast cells, Lung tissue | nih.govcancer.gov |
| Interleukin-8 (IL-8) | Decreased expression | Circulating monocytes, Endothelial cells, Synoviocytes | nih.govclinexprheumatol.org |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased expression | Circulating monocytes, Endothelial cells | nih.gov |
| Interleukin-4 (IL-4) | Decreased expression | Lung tissue | nih.gov |
| Interleukin-13 (IL-13) | Decreased expression | Lung tissue | nih.gov |
Simvastatin acid influences the expression of adhesion molecules, which are critical for the recruitment of leukocytes to sites of inflammation. Treatment with simvastatin has been shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1) and its ligand, lymphocyte function-associated antigen-1 (LFA-1), in circulating monocytes. ahajournals.orgnih.gov In vitro studies have confirmed that simvastatin, as well as other statins, can decrease the expression of these adhesion molecules on human umbilical vein endothelial cells (HUVECs). ahajournals.orgnih.gov This inhibitory effect on adhesion molecule expression may contribute to the anti-inflammatory properties of simvastatin by reducing the adhesion and transmigration of leukocytes across the endothelium. ahajournals.orgnih.gov
A systematic review and meta-analysis have further supported these findings, showing that statin treatment, including simvastatin, is associated with a significant reduction in circulating levels of P-Selectin and E-Selectin. mdpi.com
Simvastatin acid has been shown to possess antioxidant properties by reducing markers of oxidative stress. mdpi.com In a study investigating doxorubicin-induced cardiotoxicity, co-treatment with simvastatin significantly reduced the overproduction of both cytosolic and mitochondrial reactive oxygen species (ROS). mdpi.com Another study demonstrated that simvastatin alleviates high uric acid-induced oxidative stress in vascular endothelial cells by activating the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. nih.gov Furthermore, in a model of angiotensin II-induced hypertension, simvastatin prevented the increase in ROS production in both polymorphonuclear leukocytes and aortic segments, and it also decreased circulating markers of lipid and protein peroxidation. ahajournals.org
| Oxidative Stress Marker | Effect of Simvastatin Acid | Model System | Reference |
| Reactive Oxygen Species (ROS) | Decreased production | Doxorubicin-treated H9c2 cells, Angiotensin II-infused rats | mdpi.comahajournals.org |
| Cytosolic ROS | Decreased overproduction | Doxorubicin-treated H9c2 cells | mdpi.com |
| Mitochondrial ROS | Decreased overproduction | Doxorubicin-treated H9c2 cells | mdpi.com |
| Lipid Peroxidation Products (TBARS) | Decreased levels | Angiotensin II-infused rats | ahajournals.org |
| Protein Peroxidation Products (AOPP) | Decreased levels | Angiotensin II-infused rats | ahajournals.org |
Immunomodulatory Pathways and Simvastatin Acid
Simvastatin acid exerts immunomodulatory effects by influencing the function of various immune cells and signaling pathways. nih.gov These effects are multifaceted and can contribute to both the suppression and, in some contexts, the enhancement of immune responses.
Simvastatin acid has been shown to modulate the function of key immune cells such as T-cells and macrophages. It can promote the generation of Foxp3+ T regulatory cells, which play a crucial role in maintaining immune tolerance. nih.gov This effect is mediated through the blockade of the mevalonate (B85504) pathway and is associated with the inhibition of inhibitory Smads that regulate TGF-β signaling. nih.gov
In the context of macrophages, simvastatin has demonstrated anti-inflammatory effects by downregulating the expression of pro-inflammatory genes, including several chemokines and members of the TNF family. oup.com This is partly achieved by upregulating the atheroprotective transcription factor Kruppel-like factor 2 (KLF-2). oup.com However, the effects of statins on macrophages can be complex, with some studies reporting a potential to enhance pro-inflammatory responses under certain conditions. mdpi.com For instance, simvastatin pre-treatment was found to enhance the production of IL-12p40 and TNFα in murine macrophages stimulated with both IFN-γ and Listeria monocytogenes. mdpi.com In the context of mycobacterial infection, simvastatin and its active acid form have been shown to enhance the immune response against Mycobacterium tuberculosis by increasing the percentage of NKT cells, upregulating co-stimulatory molecules on monocytes, and promoting the secretion of IL-1β and IL-12p70. nih.gov
Anticancer Mechanisms and Cellular Fate Modulation by Simvastatin Acid
Emerging evidence suggests that simvastatin acid possesses anticancer properties by modulating various cellular processes involved in tumor development and progression. nih.govamegroups.org These mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, adhesion, and invasion. nih.govoncotarget.com
In endometrial cancer cell lines, simvastatin treatment resulted in G1 cell cycle arrest, induction of apoptosis, DNA damage, and cellular stress. nih.gov It also inhibited the MAPK pathway and had differential effects on the AKT/mTOR pathway. nih.gov Similarly, in ovarian cancer cells, simvastatin was found to inhibit cellular proliferation, induce apoptosis and cell cycle arrest, and block cellular adhesion and invasion, which was associated with the inhibition of the MAPK and AKT/mTOR/S6 pathways. oncotarget.com
The pro-apoptotic effects of simvastatin are often linked to the modulation of the Bcl-2 family of proteins. For example, in osteosarcoma cell lines, simvastatin induced apoptosis by increasing the Bax/Bcl-2 ratio and the cleavage of caspase-3. amegroups.org In endometrial cancer cells, simvastatin decreased the expression of the anti-apoptotic protein BCL-2. nih.gov The anticancer activity of statins is largely attributed to their ability to trigger apoptosis, and the inhibition of the mevalonate pathway is considered a key mechanism behind this pro-apoptotic activity. nih.gov
| Cancer Cell Line | Effect of Simvastatin Acid | Molecular Mechanism | Reference |
| Endometrial Cancer (ECC-1, Ishikawa) | Inhibition of proliferation, G1 cell cycle arrest, Induction of apoptosis, Inhibition of adhesion and invasion | Inhibition of MAPK pathway, Decreased BCL-2 expression | nih.gov |
| Ovarian Cancer (HeyA8, SKOV3) | Inhibition of proliferation, G1 cell cycle arrest, Induction of apoptosis, Inhibition of adhesion and invasion | Inhibition of MAPK and AKT/mTOR/S6 pathways | oncotarget.com |
| Osteosarcoma | Induction of apoptosis | Increased Bax/Bcl-2 ratio, Cleavage of caspase-3 | amegroups.org |
| Breast Cancer (MDA-MB-231) | Inhibition of proliferation, G1/S cell cycle arrest | Downregulation of cyclin D1 and CDK2, Inhibition of NF-κB expression | spandidos-publications.com |
Apoptosis Induction in Malignant Cells
Simvastatin acid has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic effect is a cornerstone of its potential anti-cancer activity. Research indicates that simvastatin acid can trigger apoptosis through the intrinsic mitochondrial pathway. oup.com One of the key mechanisms involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. nih.gov Specifically, studies have demonstrated that simvastatin can upregulate the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the expression of the anti-apoptotic protein Bcl-2 in cancer cells. nih.goviiarjournals.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, the executive enzymes of apoptosis. oup.comnih.gov For instance, in human lymphoblastoid and myeloma tumor cells, statins have been shown to activate caspases 3 and 9, key mediators of the apoptotic cascade. oup.com This selective induction of apoptosis in malignant cells, with less effect on normal cells, highlights a potential therapeutic window for simvastatin acid in oncology. nih.gov
| Malignant Cell Line | Key Apoptotic Mechanism | Relevant Findings |
| Breast Cancer (MCF-7) | Upregulation of Bax, Downregulation of Bcl-2 | Simvastatin treatment led to an increase in the pro-apoptotic Bax protein and a decrease in the anti-apoptotic Bcl-2 protein. nih.gov |
| Colon Cancer (LoVo/Dx) | Increased Bax/Bcl-2 ratio | Combination with oxicam derivatives further decreased Bcl-2 and increased Bax levels. iiarjournals.org |
| Myeloma and Lymphoblastoid cells | Mitochondrial pathway activation | Statins induced the release of Smac/DIABLO from mitochondria and activated caspases 9 and 3. oup.com |
Cell Cycle Regulation and Growth Inhibition
In addition to inducing apoptosis, simvastatin acid exerts anti-proliferative effects by modulating the cell cycle. Numerous studies have reported that simvastatin can arrest cancer cells in the G0/G1 phase of the cell cycle, thereby preventing their progression into the DNA synthesis (S) phase and subsequent mitosis. nih.govcnu.edu.twresearchgate.net This G1 arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. nih.govnih.gov These proteins bind to and inhibit the activity of cyclin-CDK complexes, specifically CDK4/cyclin D1 and CDK2/cyclin E1, which are essential for the G1/S transition. nih.govcnu.edu.tw Research in hepatocellular carcinoma cells has shown that simvastatin-induced G0/G1 arrest is associated with decreased cyclin D1 expression and increased expression of p21 and p27. nih.gov Furthermore, simvastatin has been found to suppress the expression of key regulatory proteins like Skp2, which is involved in the degradation of p27, leading to its stabilization and accumulation. nih.gov
Metabolic Reprogramming in Malignancy (e.g., Glycolysis, Fatty Acid Synthesis)
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. Simvastatin acid has been shown to interfere with this metabolic reprogramming. A key target is the regulation of lipid metabolism, which is often upregulated in cancer. Sterol regulatory element-binding proteins (SREBPs), particularly SREBP-1, are master transcriptional regulators of fatty acid and cholesterol synthesis and are frequently overexpressed in tumors. nih.govnih.gov Simvastatin has been found to suppress the expression of SREBP-1 in cancer cells. nih.gov By inhibiting the mevalonate pathway, simvastatin not only reduces cholesterol synthesis but also depletes isoprenoid intermediates necessary for the activation of signaling proteins that can influence SREBP activity. This inhibition of SREBP-1 can lead to a decrease in de novo fatty acid synthesis, a critical process for membrane production and signaling in cancer cells. embopress.orgaacrjournals.org
Anti-metastatic and Anti-tumorigenic Potential
The ability of cancer cells to metastasize is a major cause of mortality. Preclinical studies suggest that simvastatin acid possesses anti-metastatic properties. It has been shown to inhibit the migration and invasion of various cancer cells, including those of the breast, lung, and melanoma. nih.govmdpi.com A key mechanism underlying this effect is the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govnih.gov These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion. Simvastatin has been observed to downregulate the expression of MMP-2 and MMP-9 in malignant tissues. nih.gov In vivo studies using xenograft models have further demonstrated the anti-tumorigenic potential of simvastatin. In models of renal and prostate cancer, simvastatin treatment resulted in reduced tumor growth. plos.orgdoi.org Similarly, in a lung adenocarcinoma patient-derived xenograft (PDX) model, simvastatin demonstrated substantial tumor inhibitory activity. nih.govaacrjournals.org
| Preclinical Model | Cancer Type | Key Findings on Tumor Growth |
| Nude Mice Xenograft | Renal Cancer (A498 cells) | Simvastatin treatment significantly inhibited tumor growth compared to the control group. plos.org |
| Nude Mice Xenograft | Prostate Cancer (PC3 cells) | Simvastatin administration led to a significant reduction in tumor size and weight. doi.org |
| Patient-Derived Xenograft (PDX) | Lung Adenocarcinoma | Simvastatin alone demonstrated substantial tumor inhibitory activity. nih.govaacrjournals.org |
| FLT3/ITD Xenograft Mice | Acute Myeloid Leukemia | Simvastatin treatment significantly reduced tumor size, weight, and volume. researchgate.net |
Synergistic Effects with Antineoplastic Agents
An exciting area of research is the potential for simvastatin acid to enhance the efficacy of conventional chemotherapy drugs. Studies have shown that simvastatin can act synergistically with various antineoplastic agents, including doxorubicin (B1662922) and paclitaxel (B517696). nih.govresearchgate.netnih.gov In breast cancer cells, the combination of simvastatin and doxorubicin resulted in enhanced cytotoxicity compared to either drug alone. nih.gov This synergistic effect was associated with a further decrease in the expression of cell cycle regulatory proteins and an increase in apoptotic markers. nih.gov Similarly, in osteosarcoma models, simvastatin potentiated the inhibitory effect of doxorubicin on both primary tumor growth and metastatic spread. researchgate.netnih.govbohrium.com The combination of simvastatin with paclitaxel has also shown synergistic effects in inhibiting the growth of certain cancer cells. nih.govresearchgate.net This suggests that simvastatin acid could potentially be used as an adjuvant therapy to improve the effectiveness of existing cancer treatments.
Osteogenic Differentiation and Bone Metabolism Research
Beyond its effects on cancer cells, simvastatin acid has been investigated for its potential role in promoting bone formation.
Vascular Biology and Endothelial Function
The pleiotropic effects of simvastatin acid extend significantly to vascular biology and endothelial function, offering protective mechanisms beyond its primary role in cholesterol regulation. These effects are crucial in maintaining vascular homeostasis and preventing the progression of atherosclerotic diseases.
Endothelial Nitric Oxide Synthase (eNOS) Phosphorylation
A key mechanism underlying the vasculoprotective effects of simvastatin acid is its ability to modulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in blood vessels. NO is a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion to the vascular wall.
Simvastatin acid has been shown to increase the phosphorylation of eNOS at serine residue 1177 (Ser1177), which enhances its enzymatic activity and subsequent NO production. nih.govnih.gov This activation is mediated through multiple signaling pathways. One significant pathway involves the activation of AMP-activated protein kinase (AMPK). nih.govnih.govmdpi.com Studies have shown that simvastatin can increase the phosphorylation of AMPKα, which in turn leads to the phosphorylation of eNOS at Ser1177. nih.govnih.gov Inhibition of AMPK has been demonstrated to prevent the simvastatin-induced increase in eNOS phosphorylation and its functional effects on vascular contractility. nih.govnih.gov
Another critical pathway is the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.comahajournals.org Simvastatin can activate Akt, which then phosphorylates eNOS, leading to increased NO production. mdpi.comahajournals.org This effect is often linked to the inhibition of small G-proteins like Rho. ahajournals.org
The table below summarizes the key signaling pathways involved in simvastatin acid-mediated eNOS phosphorylation.
| Signaling Pathway | Key Mediators | Outcome |
| AMPK Pathway | AMP-activated protein kinase (AMPK) | Increased phosphorylation of eNOS at Ser1177, leading to enhanced NO production. nih.govnih.gov |
| PI3K/Akt Pathway | Phosphatidylinositol 3-kinase (PI3K), Protein kinase B (Akt) | Activation of Akt, which phosphorylates and activates eNOS, resulting in increased NO bioavailability. mdpi.comahajournals.org |
Angiogenesis Modulation
Simvastatin acid has a complex, dose-dependent effect on angiogenesis, the formation of new blood vessels. ahajournals.orgnih.gov At low, clinically relevant concentrations, simvastatin can promote angiogenesis, which can be beneficial in conditions like ischemia. ahajournals.orgnih.gov This pro-angiogenic effect is mediated by the activation of the PI3K/Akt pathway, which is a crucial regulator of endothelial cell survival, migration, and the formation of capillary-like structures. nih.gov
Conversely, at higher concentrations, simvastatin can inhibit angiogenesis. ahajournals.orgnih.gov This angiostatic effect is thought to be due to the inhibition of the synthesis of isoprenoids, which are necessary for the function of small GTP-binding proteins like Rho that are involved in cell proliferation and migration. ahajournals.org The context of the underlying angiogenic stimulus also appears to be a critical factor. For instance, simvastatin has been shown to promote angiogenesis under hypoxic conditions by upregulating factors like HIF-1α and VEGF, while it can inhibit angiogenesis induced by inflammatory stimuli like TNF-α by attenuating oxidative stress. nih.gov
The dual nature of simvastatin's effect on angiogenesis is highlighted in the following table:
| Condition | Effect of Simvastatin Acid | Underlying Mechanism |
| Low Concentrations/Hypoxia | Pro-angiogenic | Activation of the PI3K/Akt pathway, upregulation of HIF-1α and VEGF. ahajournals.orgnih.govnih.gov |
| High Concentrations/Inflammation | Angiostatic | Inhibition of protein prenylation, interference with inflammatory signaling pathways. ahajournals.orgnih.govnih.gov |
Neurological and Neuroprotective Research
The ability of simvastatin, being lipophilic, to cross the blood-brain barrier has prompted extensive research into its potential neurological and neuroprotective effects. mdpi.comnih.gov These investigations have explored its role in various neurodegenerative disorders and its impact on brain health.
Studies in Brain Complications and Neurological Disorders (e.g., Alzheimer's, Huntington's)
Alzheimer's Disease: A significant body of research has focused on the potential of simvastatin to mitigate the pathology of Alzheimer's disease (AD). Studies have shown that simvastatin can reduce the levels of β-amyloid peptides (Aβ42 and Aβ40), which are the primary components of the amyloid plaques found in the brains of AD patients. pnas.orgnih.gov This reduction has been observed both in vitro and in vivo. pnas.org The proposed mechanism involves the influence of cholesterol on the activity of the secretase enzymes that process the amyloid precursor protein (APP). pnas.org Epidemiological studies have also suggested a reduced incidence of dementia in patients treated with statins, particularly simvastatin. pnas.orgnih.gov
Huntington's Disease: Research in animal models of Huntington's disease (HD) has indicated that simvastatin may offer neuroprotective benefits. nih.gov In a rat model of HD, simvastatin treatment was associated with a reduction in the size of striatal lesions and an increase in neuronal counts. nih.gov The neuroprotective effects of simvastatin in this context may be partly due to the modulation of apoptotic factors, with an observed increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. nih.gov Furthermore, some studies suggest that statins may alleviate HD-like symptoms and related cognitive dysfunction by reducing oxidative stress and restoring mitochondrial function. frontiersin.org
Impact on Brain Oxidative Damage
Simvastatin acid has been shown to exert antioxidant effects within the central nervous system, which may contribute to its neuroprotective properties. researchgate.netnih.gov Oxidative stress is a key pathological feature in many neurodegenerative diseases. Studies have demonstrated that simvastatin can reduce brain oxidative damage. mdpi.com For instance, in a model of alcohol-induced oxidative stress, simvastatin treatment was found to reduce markers of lipid peroxidation and elevate the activity of antioxidant enzymes like glutathione (B108866) peroxidase in the hippocampus. researchgate.net By mitigating oxidative stress, simvastatin may help to protect neurons from damage and preserve cognitive function. nih.govnih.govresearchgate.net
The following table summarizes the key findings of simvastatin acid in neurological research:
| Neurological Condition/Process | Key Research Findings | Potential Mechanisms of Action |
| Alzheimer's Disease | Reduction in β-amyloid peptides (Aβ42 and Aβ40). pnas.orgnih.gov | Modulation of APP processing through effects on cholesterol metabolism. pnas.org |
| Huntington's Disease | Reduced striatal lesion size and increased neuronal counts in animal models. nih.gov | Modulation of apoptotic pathways (increased Bcl-2, decreased Bax). nih.gov |
| Brain Oxidative Damage | Attenuation of lipid peroxidation and enhancement of antioxidant enzyme activity. researchgate.netnih.gov | Direct antioxidant properties and modulation of cellular antioxidant defenses. researchgate.netnih.gov |
Amyloid-beta (Aβ) Production Modulation
Simvastatin acid has been shown to influence the production of amyloid-beta (Aβ) peptides, the primary components of amyloid plaques in Alzheimer's disease. Research indicates that simvastatin can reduce the levels of both Aβ40 and Aβ42, the two major isoforms of this peptide. In vitro studies using primary cultures of hippocampal and mixed cortical neurons have demonstrated that simvastatin and its parent compound, lovastatin (B1675250), can decrease both intracellular and extracellular concentrations of Aβ42 and Aβ40. pnas.orgnih.gov Furthermore, in vivo experiments in guinea pigs treated with high doses of simvastatin revealed a significant and reversible reduction in cerebral Aβ42 and Aβ40 levels in both cerebrospinal fluid and brain homogenate. pnas.orgnih.gov
The mechanisms underlying this modulation of Aβ production are multifaceted. One proposed mechanism involves the alteration of amyloid precursor protein (APP) processing. nih.gov Some studies suggest that statin treatment may favor the non-amyloidogenic pathway of APP processing. nih.gov This is supported by findings that simvastatin treatment in patients with Alzheimer's disease led to a significant reduction in both α-sAPP and β-sAPP in the cerebrospinal fluid, indicating a direct effect on both the alpha- and beta-secretase pathways. researchgate.net
Another key area of investigation is the role of cholesterol-independent mechanisms. nih.gov Research in cultured neurons has shown that statins can reduce Aβ production by selectively modulating the maturation and phosphorylation of APP, and this effect was not reversed by the addition of cholesterol. nih.gov Additionally, simvastatin may influence the activity of γ-secretase, a key enzyme in the production of Aβ. It has been suggested that statin treatment can lead to the dissociation of γ-secretase from lipid rafts, thereby reducing toxic Aβ production. mdpi.com However, it is worth noting that not all studies have yielded consistent results. For instance, one study on female APP751SL mice found that chronic simvastatin treatment significantly increased the levels of insoluble Aβ1-40 and Aβ1-42 in the brain. researchgate.net
Table 1: Effect of Simvastatin on Aβ Levels in Guinea Pigs. pnas.orgpnas.org
| Treatment Group | Aβ Levels in Brain Tissue (Compared to Control) |
| Simvastatin-treated | 54.6% ± 21.7% reduction |
| Recovery (post-treatment) | Normal levels |
Impact on Fatty Acid and Amino Acid Metabolism
Simvastatin acid has been found to significantly impact the metabolism of fatty acids, particularly the formation of long-chain polyunsaturated fatty acids (LC-PUFAs). ahajournals.org Studies in hypercholesterolemic men have shown that simvastatin treatment increases the ratios of certain fatty acids, suggesting an increase in the activity of key enzymes involved in LC-PUFA synthesis, namely fatty acid elongase and Δ5- and Δ6-desaturases. ahajournals.org This enzymatic cascade is responsible for converting shorter-chain fatty acids into longer, more unsaturated fatty acids. wikipedia.org
Specifically, simvastatin has been observed to increase the ratios of stearic acid to palmitic acid, γ-linolenic acid to linoleic acid, and arachidonic acid to dihomo-γ-linolenic acid. ahajournals.org This indicates a stimulatory effect on the enzymes that catalyze these conversions. The enhancement of LC-PUFA formation may contribute to the pleiotropic effects of simvastatin, as these fatty acids are precursors to eicosanoids, which have potent vasoactive and anti-inflammatory properties. ahajournals.org In vitro studies using THP-1 cells have also demonstrated that simvastatin activates Δ6 and Δ5 fatty acid desaturases, leading to an increased conversion of linoleic acid to its long-chain derivatives, including arachidonic acid. nih.gov
Table 2: Simvastatin-Induced Changes in Fatty Acid Ratios. ahajournals.org
| Fatty Acid Ratio | Percentage Increase with Simvastatin |
| Stearic to Palmitic Acid | 7.6% |
| γ-Linolenic to Linoleic Acid | 17.0% |
| Arachidonic to Dihomo-γ-linolenic Acid | 10.0% |
Research has revealed that simvastatin acid can modulate the metabolism of amino acids, specifically affecting their degradation and transport. nih.gov Metabolomic studies in individuals treated with simvastatin have shown an enrichment in the pathway class of amino acid degradation. nih.gov This suggests a statin-induced alteration in how the body breaks down and utilizes amino acids.
A notable finding is the increased levels of intermediates in the degradation pathways of essential amino acids such as leucine (B10760876) and lysine (B10760008). nih.gov For example, 2-ketoisocaproic acid and 2-aminoadipic acid, which are breakdown products of leucine and lysine respectively, have been found to be elevated following simvastatin treatment. nih.gov The degradation of L-lysine is a multi-step process that occurs in the liver and ultimately leads to the production of acetyl-CoA, which can then enter the citric acid cycle. youtube.com
In addition to affecting degradation, simvastatin also appears to influence the transport of certain amino acids. The changes observed in the levels of dibasic amino acids, such as ornithine, citrulline, and lysine, suggest an impact on the transporters responsible for their movement across cell membranes. nih.gov These particular amino acids share transporters, including the cystinuria-related transporter. nih.govnih.govmdpi.com
Table 3: Effect of Simvastatin on Amino Acid Degradation Intermediates. nih.gov
| Amino Acid Degradation Intermediate | Change with Simvastatin Treatment |
| 2-ketoisocaproic acid (from leucine) | Increased |
| 2-aminoadipic acid (from lysine) | Increased |
Simvastatin acid has been shown to influence the levels of urea (B33335) cycle intermediates, indicating a potential impact on this crucial metabolic pathway. nih.gov The urea cycle is a series of biochemical reactions that convert toxic ammonia (B1221849) into urea for excretion. nih.gov A metabolomics study of individuals receiving simvastatin treatment found that changes in the levels of certain metabolites correlated with the drug's LDL-C lowering response. nih.gov
Among the metabolites that showed a correlation were the urea cycle intermediates ornithine and citrulline, suggesting an increased flux through the urea cycle. nih.gov This points to a broader effect of simvastatin on amino acid metabolism, as the urea cycle is intricately linked to the breakdown of amino acids. nih.gov
The gut microbiome plays a significant role in the metabolism and efficacy of simvastatin. semanticscholar.orgplos.org Research has shown a correlation between the composition of the gut microbiota and the individual response to simvastatin treatment. nih.gov Specifically, the levels of secondary bile acids, which are produced by gut bacteria, have been found to predict the magnitude of LDL-C lowering in response to simvastatin. semanticscholar.orgplos.orgnih.gov
Studies have identified that higher plasma concentrations of simvastatin are positively correlated with increased levels of several secondary bile acids. semanticscholar.orgplos.org This suggests that the metabolic activity of the gut microbiome can influence the bioavailability of the drug. nih.gov Furthermore, simvastatin itself can be metabolized by the intestinal microbiota, leading to the formation of various metabolites. researchgate.net In vitro studies using human fecal suspensions have demonstrated the degradation of simvastatin through processes like demethylation, hydroxylation, and β-oxidation. researchgate.net
Simvastatin administration has also been shown to alter the composition of the gut microbiota. nih.govresearchgate.net In animal models, simvastatin treatment in hyperlipidemic rats led to changes in the gut microbiome, including alterations in the abundance of bacterial families such as Ruminocaccaceae and Lactobacillus. nih.gov This bidirectional relationship highlights the complex interplay between simvastatin and the gut microbiome, which can impact both the drug's therapeutic effects and the host's metabolic state. researchgate.netahajournals.org
Retinoic Acid System Modulation
Simvastatin acid has been found to interact with the retinoic acid (RA) signaling system, a pathway involved in cell growth, differentiation, and apoptosis. nih.govresearchgate.net Research has shown that simvastatin can potentiate the inhibitory effects of RA on the growth of human endometrial stromal cells. nih.govresearchgate.net
The mechanism behind this interaction appears to involve the modulation of key proteins in the RA system. nih.govresearchgate.net Simvastatin has been shown to induce the expression of Stimulated by Retinoic Acid 6 (STRA6) and Cellular Retinoic Acid Binding Protein 2 (CRABP2). nih.govresearchgate.net STRA6 is a protein that facilitates the cellular uptake of retinol, the precursor to RA. nih.gov CRABP2 is involved in shuttling RA to its nuclear receptors, which can then trigger pro-apoptotic effects. nih.gov
In one study, simvastatin treatment led to a significant up-regulation of STRA6 and CRABP2 mRNA levels. nih.gov Specifically, STRA6 mRNA levels increased by 164% and CRABP2 mRNA levels increased by 260% compared to controls. nih.gov This was also confirmed at the protein level, with simvastatin increasing STRA6 and CRABP2 protein levels by 89% and 120%, respectively. nih.gov This modulation of the RA system may contribute to some of the pleiotropic effects of simvastatin and suggests a potential for combination therapies in certain conditions. researchgate.netresearchgate.net
Table 4: Effect of Simvastatin on Retinoic Acid System Gene and Protein Expression. nih.gov
| Component | mRNA Level Increase (vs. Control) | Protein Level Increase (vs. Control) |
| STRA6 | 164% | 89% |
| CRABP2 | 260% | 120% |
Preclinical Research Models and Methodologies for Simvastatin Acid Studies
In Vitro Cellular Models for Simvastatin (B1681759) Acid Investigation
Hepatocellular and Non-Hepatic Cell Lines
In vitro studies utilizing hepatocellular and non-hepatic cell lines are fundamental in elucidating the metabolic pathways and cellular effects of simvastatin acid. These models provide a controlled environment to investigate the intricate mechanisms of action, from metabolic conversion to potential therapeutic and adverse effects.
Human hepatoma cell lines, particularly HepG2 and Huh7, are frequently employed as models for hepatic lipid accumulation. researchgate.net The HepG2 cell line, a well-differentiated human hepatocellular carcinoma line, is notable for retaining numerous liver-specific functions, making it a valuable tool for in vitro liver cancer research. elsevier.esmdpi.com Studies have shown that simvastatin can induce concentration-dependent morphological changes in HepG2 cells, causing them to shift from a fibroblast-like shape to a smaller, rounded form. mdpi.com
Research using HepG2 cells has demonstrated that low concentrations of simvastatin (4–10 µM) can reduce oleic acid-induced lipid accumulation by approximately 40%. spandidos-publications.comnih.govnih.gov However, higher concentrations (20 and 30 µM) were found to induce apoptosis, as indicated by changes in cell morphology and an increase in Annexin V+ microparticles. spandidos-publications.comnih.govnih.gov This suggests a dose-dependent effect of simvastatin on hepatocyte viability and lipid metabolism. Furthermore, simvastatin has been shown to ameliorate oxidative stress in lipopolysaccharide (LPS)-induced HepG2 cells by increasing the levels of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD). nih.gov
Primary human hepatocytes are also utilized to study the effects of simvastatin. spandidos-publications.comnih.gov In these cells, simvastatin has been observed to reduce interleukin-6 (IL-6)-induced C-reactive protein (CRP) production, indicating an anti-inflammatory effect at the cellular level. ahajournals.org The metabolic conversion of simvastatin to its active acid form and subsequent metabolites is a key area of investigation. Studies using isolated rat liver hepatocytes and microsomes have identified several phase-I metabolites, including exomethylene simvastatin acid, monohydroxy simvastatin acid, and dihydrodiol simvastatin acid. mdpi.comresearchgate.net In human liver microsomes, the metabolism of simvastatin hydroxy acid is primarily mediated by the cytochrome P450 isoform CYP3A. nih.gov
Non-hepatic cell lines, such as the human hepatic stellate cell (HSC) line LX-2, are used to study the effects of simvastatin on liver fibrosis. plos.org Simvastatin has been shown to inhibit the growth of human Ito cells, which are involved in hepatic fibrogenesis, in a dose-dependent manner. nih.gov This inhibitory effect is independent of its cholesterol-lowering action and is thought to be due to the reduced farnesylation of proteins involved in cell signaling. nih.gov
The following table summarizes the key findings from studies using hepatocellular and non-hepatic cell lines to investigate simvastatin acid.
| Cell Line | Model | Key Findings |
| HepG2 | Non-alcoholic fatty liver disease (NAFLD) | Low-dose simvastatin reduces lipid accumulation; high doses induce apoptosis. spandidos-publications.comnih.govnih.gov |
| Oxidative Stress | Simvastatin restores cellular morphology and increases antioxidant enzyme activity. nih.gov | |
| Hepatocellular Carcinoma | Simvastatin inhibits cell proliferation and prevents HCB-induced increases in HMG-CoA reductase mRNA levels. elsevier.es | |
| Primary Human Hepatocytes | Inflammation | Simvastatin reduces IL-6-induced CRP production. ahajournals.org |
| Drug Metabolism | Simvastatin is metabolized by CYP3A enzymes. nih.gov | |
| LX-2 (Human Hepatic Stellate Cells) | Liver Fibrosis | Simvastatin inhibits cell activation by increasing eNOS and decreasing iNOS expression. plos.org |
| Human Ito Cells | Liver Fibrogenesis | Simvastatin decreases cell growth independently of its effect on cholesterol synthesis. nih.gov |
These in vitro models are crucial for dissecting the molecular mechanisms underlying the diverse effects of simvastatin acid on various cell types, providing a foundation for further preclinical and clinical investigations.
In Vivo Animal Models and Disease States
Tumor Xenograft and Orthotopic Cancer Models
Simvastatin acid, the active form of simvastatin, has been the subject of numerous preclinical studies to evaluate its anti-tumorigenic properties using tumor xenograft and orthotopic cancer models. These in vivo models are crucial for understanding the potential therapeutic effects of the compound on cancer progression.
In an orthotopic mouse model of ovarian cancer, simvastatin was found to block tumor growth by inhibiting the MAPK and mTOR/S6 pathways and activating the mitochondrial apoptosis pathway. nih.gov Treatment with simvastatin in this model also led to a decrease in vascular endothelial growth factor (VEGF) levels in both serum and tumor tissues. nih.gov Similarly, in a syngeneic, orthotopic mouse model of epithelial ovarian cancer (EOC), daily intraperitoneal injections of simvastatin resulted in a significant reduction in tumor size and weight. oncotarget.com This treatment also decreased the percentage of viable ovarian cancer cells in ascites and reduced the number of metastatic peritoneal tumors. oncotarget.com
The efficacy of simvastatin has also been demonstrated in pancreatic cancer models. In both subcutaneous and intravenous implant models, simvastatin pre-treatment of pancreatic cancer cells or continuous intraperitoneal treatment with simvastatin led to a slower tumor growth rate and a decreased tumor/body weight ratio. nih.gov These findings suggest that simvastatin can inhibit both local tumor growth and metastatic progression. nih.gov
Patient-derived xenograft (PDX) models of lung adenocarcinoma have also been utilized to study the effects of simvastatin. In an osimertinib-resistant lung adenocarcinoma PDX model, simvastatin alone demonstrated substantial tumor inhibitory activity. aacrjournals.org Furthermore, the combination of simvastatin with osimertinib (B560133) resulted in a greater reduction in tumor volume compared to simvastatin alone. aacrjournals.org
Studies using mouse xenograft models for other cancers, such as leiomyoma and prostate cancer, have also shown that simvastatin can inhibit tumor cell growth in a concentration-dependent manner. ufmg.brresearchgate.net In a nude mouse xenograft model using PC-3 prostate cancer cells, simvastatin reduced tumor size and inhibited proliferation, migration, and invasion. ufmg.br In a xenograft model of uterine leiomyoma, simvastatin treatment inhibited tumor growth as measured by both calipers and ultrasound. nih.gov
The anti-cancer effects of simvastatin in these models are attributed to various mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis. nih.govufmg.br For instance, in ovarian cancer models, simvastatin induced G1 cell cycle arrest and increased apoptosis. nih.gov
Table 1: Summary of Simvastatin Acid Effects in Tumor Xenograft and Orthotopic Cancer Models
| Cancer Type | Model | Key Findings | Reference |
|---|---|---|---|
| Ovarian Cancer | Orthotopic Mouse Model | Blocked tumor growth via MAPK and mTOR/S6 pathway inhibition; activated mitochondrial apoptosis; decreased serum and tumor VEGF. | nih.gov |
| Epithelial Ovarian Cancer | Syngeneic, Orthotopic Mouse Model | Significantly reduced tumor size and weight; decreased viable cancer cells in ascites; reduced metastatic peritoneal tumors. | oncotarget.com |
| Pancreatic Cancer | Subcutaneous & Intravenous Implant Models | Slowed tumor growth rate; decreased tumor/body weight ratio. | nih.gov |
| Lung Adenocarcinoma | Patient-Derived Xenograft (PDX) Model | Demonstrated substantial tumor inhibitory activity alone; enhanced tumor reduction in combination with osimertinib. | aacrjournals.org |
| Leiomyoma | Xenograft Mouse Model | Inhibited tumor cell growth in a concentration-dependent manner. | ufmg.brresearchgate.net |
| Prostate Cancer | Nude Mouse Xenograft (PC-3 cells) | Reduced tumor size; inhibited proliferation, migration, and invasion. | ufmg.br |
| Uterine Leiomyoma | Patient-Derived Xenograft Model | Inhibited tumor growth. | nih.gov |
| Bile Duct Cancer | Xenograft Model (Colon Cancer) | Simvastatin-treated tumors had smaller volumes and larger necrotic areas. | gutnliver.org |
| Osteosarcoma | Cell-Derived Xenograft Model | Potentiated the inhibitory effect of doxorubicin (B1662922) on primary tumor growth and metastatic dissemination. | mdpi.com |
Models for Brain Complications and Neurological Disorders
Preclinical research has extensively used various animal models to investigate the potential therapeutic effects of simvastatin acid on a range of brain complications and neurological disorders. These studies highlight the compound's ability to modulate pathways involved in neurodegeneration and brain injury.
In a transgenic mouse model of tauopathy, a key pathology in Alzheimer's disease, both short-term and long-term treatment with simvastatin significantly reduced the neurofibrillary tangle (NFT) burden. nih.gov This effect was observed irrespective of the blood-brain barrier permeability of the statin and under both normocholesterolemic and hypercholesterolemic conditions, suggesting the anti-NFT effect may be related to its anti-inflammatory properties rather than its cholesterol-lowering effects. nih.gov Simvastatin treatment also improved T-maze performance in these mice. nih.gov Further supporting its potential in Alzheimer's disease, simvastatin has been shown to improve cognitive deficits in mouse models, though in some cases without altering the amyloid plaque burden. mdpi.com It is suggested that simvastatin may reduce Aβ levels by activating the metallopeptidase ADAM10. mdpi.com
The effects of simvastatin have also been explored in models of other neurological disorders. In a rat model of Parkinson's disease, pretreatment with simvastatin significantly reduced the damage induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridine). mdpi.com This protective effect was associated with a decrease in proteins related to inflammation and differential expression of antioxidant enzymes in the striatum. mdpi.com
In the context of traumatic brain injury (TBI), studies using three different preclinical TBI animal models (fluid percussion injury, controlled cortical impact, and penetrating ballistic-like brain injury) showed that oral administration of simvastatin had an intermediate beneficial effect on motor performance. researchgate.net However, it did not show a significant therapeutic benefit on cognitive outcomes across these models. researchgate.net
Research in a mouse model of Fragile X syndrome, a genetic cause of autism and intellectual disability, revealed that simvastatin, unlike the structurally similar lovastatin (B1675250), did not correct core phenotypes such as excessive hippocampal protein synthesis and susceptibility to audiogenic seizures. eneuro.orgbiorxiv.org In fact, simvastatin was found to increase protein synthesis in both wild-type and Fmr1-/y mice. eneuro.org
Studies on seizure models have yielded mixed results. While some research suggests that simvastatin can protect against kainic acid-induced seizures in mice, other studies indicate it may not be effective in reducing audiogenic seizures in certain genetic models. eneuro.orgbiorxiv.org
Table 2: Simvastatin Acid in Preclinical Models of Neurological Disorders
| Disorder/Condition | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Tauopathy (Alzheimer's Disease) | Transgenic Mouse Model | Significantly reduced neurofibrillary tangle (NFT) burden; improved T-maze performance. | nih.gov |
| Alzheimer's Disease | Mouse Model | Improved cognitive deficits. | mdpi.com |
| Parkinson's Disease | Rat Model (MPP+ induced) | Reduced neurotoxin-induced damage; decreased inflammatory proteins; modulated antioxidant enzymes. | mdpi.com |
| Traumatic Brain Injury | Rat Models (FPI, CCI, PBBI) | Intermediate beneficial effect on motor performance; no significant benefit on cognitive outcome. | researchgate.net |
| Fragile X Syndrome | Fmr1-/y Mouse Model | Did not correct excessive hippocampal protein synthesis or audiogenic seizures; increased protein synthesis. | eneuro.orgbiorxiv.org |
| Seizures | Kainic Acid Mouse Model | Showed protective effects against seizures. | eneuro.org |
Studies on Lipid and Fatty Acid Metabolism in Animals
The primary pharmacological action of simvastatin is the inhibition of HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. Animal models have been instrumental in elucidating the detailed effects of its active form, simvastatin acid, on lipid and fatty acid metabolism beyond simple cholesterol reduction.
In a rat model of hyperlipidemia induced by a high-fat diet, simvastatin administration significantly decreased serum lipid levels and inhibited hepatic lipid accumulation and steatosis. frontiersin.org Hepatic untargeted metabolomics in this model revealed that simvastatin's therapeutic effects were mainly associated with the regulation of fatty acid metabolism and primary bile acid biosynthesis. frontiersin.org Specifically, the levels of docosahexaenoic acid (DHA) and arachidonic acid (AA) were up-regulated in the simvastatin-treated rats compared to the high-fat diet group. frontiersin.org The study also indicated that simvastatin may regulate hepatic lipid metabolism by inhibiting the transcription level of SREBP-1C. frontiersin.org
Studies in wild-type mice have shown that simvastatin has relatively minor effects on skeletal muscle lipid metabolism. researchgate.netnih.gov However, in mice with skeletal muscle-specific overexpression of PGC-1α, which leads to lipid droplet accumulation, simvastatin further increased this accumulation. researchgate.netnih.gov In these PGC-1α overexpressing mice, simvastatin also increased the protein expression of fatty acid transport protein 4 (FATP4) and decreased the mRNA expression of carnitine palmitoyltransferase 1b (Cpt1b). nih.gov
A comprehensive lipid profiling study across various animal models, including five mouse strains, six other non-primate species, and four non-human primate species, highlighted significant species-dependent differences in the response to simvastatin. ahajournals.org For instance, most non-rodent species showed a decrease in circulating cholesterol esters (CE), while decreases in triglycerides (TG) were observed in humans and some non-human primates but not in others like rhesus macaques or rabbits. ahajournals.org Rodent models generally showed little response, with the exception of the ZDF rat, which exhibited a robust decrease in TG and phosphatidylcholine (PC) but no change in CE. ahajournals.org
In hypercholesterolemic men, simvastatin treatment was found to increase the ratios of stearic to palmitic acid, γ-linolenic to linoleic acid, and arachidonic to dihomo-γ-linolenic acid, suggesting an increase in the activities of fatty acid elongase, and Δ6- and Δ5-desaturase enzymes. ahajournals.org This indicates that simvastatin promotes the formation of long-chain polyunsaturated fatty acids. ahajournals.org
Table 3: Effects of Simvastatin Acid on Lipid and Fatty Acid Metabolism in Animal Models
| Animal Model | Key Findings | Reference |
|---|---|---|
| High-Fat Diet Induced Hyperlipidemic Rats | Decreased serum lipids; inhibited hepatic lipid accumulation; regulated fatty acid metabolism and bile acid biosynthesis; up-regulated DHA and AA levels. | frontiersin.org |
| Wild-Type Mice | Minor effects on skeletal muscle lipid metabolism. | researchgate.netnih.gov |
| PGC-1α Overexpressing Mice | Increased lipid droplet accumulation in skeletal muscle; increased FATP4 protein expression; decreased Cpt1b mRNA expression. | researchgate.netnih.gov |
| Various Dyslipidemic Animal Models (mice, non-primates, primates) | Significant species-dependent differences in response of cholesterol esters, triglycerides, and phosphatidylcholine. | ahajournals.orgresearchgate.net |
| Mouse Insulinoma MIN6 β-cell Model | Lowered total intracellular cholesterol content, with greater efficacy than pravastatin. | frontiersin.org |
Toxicokinetic Profiling in Preclinical Toxicology Studies
Toxicokinetic (TK) studies are a mandatory component of preclinical toxicology evaluations, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of a drug at high doses. svarlifescience.com For simvastatin, which is administered as an inactive lactone prodrug, TK studies focus on both the parent compound and its pharmacologically active metabolite, simvastatin acid.
In a 3-month oral toxicity study in rats involving the co-administration of sitagliptin (B1680988) and simvastatin, the toxicokinetic profiles of sitagliptin, simvastatin, and simvastatin acid were assessed. fda.gov This type of study is crucial for identifying any potential drug-drug interactions that could alter the toxicokinetic parameters of the individual compounds. fda.gov
Pharmacokinetic studies in rats have shown that after oral or intravenous administration, the plasma concentrations and area under the curve (AUC) of both simvastatin and simvastatin acid can be significantly altered in disease models, such as a rat model of type 2 diabetes. researchgate.net In these diabetic rats, the exposure to both simvastatin and simvastatin acid was markedly decreased. mdpi.comresearchgate.net This was attributed to increased hepatic metabolism via Cyp3a, as well as increased uptake by hepatocytes. researchgate.net
The primary route of elimination for simvastatin and its metabolites, including simvastatin acid, is through biliary excretion. researchgate.net In rats, which lack a gallbladder, enterohepatic recirculation can still lead to secondary peaks in the pharmacokinetic profiles of drugs. researchgate.net
The conversion of the simvastatin prodrug to the active simvastatin acid is primarily mediated by carboxylesterases and paraoxonases, which are predominantly expressed in the liver but also found in plasma. researchgate.net The rate of this conversion is notably faster in rat plasma compared to human plasma. mdpi.com Both simvastatin and simvastatin acid are extensively metabolized by CYP3A4 in humans and by Cyp2c11 in male rats. researchgate.net
Table 4: Toxicokinetic Parameters of Simvastatin Acid in Preclinical Models
| Animal Model | Study Type | Key Toxicokinetic Findings for Simvastatin Acid | Reference |
|---|---|---|---|
| Rat | 3-month oral co-administration with sitagliptin | Toxicokinetic profile of simvastatin acid was assessed to determine potential interactions. | fda.gov |
| Rat (Type 2 Diabetes Model) | Single dose pharmacokinetic study | Markedly decreased plasma concentrations and AUC of simvastatin acid following oral or IV administration of simvastatin. | researchgate.net |
| Rat | General Pharmacokinetic Studies | Biliary excretion is the major elimination route; subject to enterohepatic recirculation. | researchgate.net |
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo tissue and organ perfusion studies provide a valuable platform for investigating the direct pharmacological effects of compounds on specific organs, bridging the gap between in vitro cell culture experiments and in vivo animal models. Simvastatin acid has been studied using such systems to elucidate its mechanisms of action, particularly in the cardiovascular system.
In an ex vivo study using isolated working rat hearts, the acute application of active simvastatin acid to the perfusion medium demonstrated a concentration-dependent biphasic response to ischemia-reperfusion injury. oup.com Cardioprotection was observed at concentrations up to 25 μM, while higher concentrations potentiated the damage. oup.com At a cardioprotective concentration of 25 μM, simvastatin significantly reduced the release of creatine (B1669601) kinase during early reperfusion and decreased reperfusion-induced edema. oup.com This study also revealed that simvastatin re-increased the protein levels of endothelial nitric oxide synthase (eNOS) and blunted the induction of inducible nitric oxide synthase (iNOS) following ischemia-reperfusion, suggesting that its protective effects are, at least in part, mediated by cholesterol-independent, nitric oxide-dependent mechanisms. oup.com
Another study utilized an ex vivo perfusion model of carotid arteries from JCR:LA-cp rats, a model of metabolic syndrome, to investigate the arterial retention of remnant lipoproteins. ahajournals.org The arteries were perfused with labeled remnant lipoproteins. The results showed that treatment of the rats with a combination of ezetimibe (B1671841) and simvastatin reduced the ex vivo arterial retention of remnant-derived cholesterol compared to untreated controls. ahajournals.org This suggests a direct beneficial effect on the vasculature, reducing the accumulation of atherogenic particles. ahajournals.org
In studies involving hypertensive hypercholesterolemic pigs, renal tissue was harvested for ex vivo analysis after in vivo treatment. nih.gov While this was not a perfusion study of the kidney itself, the ex vivo tissue analysis showed that simvastatin treatment blunted renal oxidative stress, inflammation, and fibrosis, and attenuated the apoptosis of endothelial progenitor cells within the kidney tissue. nih.gov
A preliminary study on human organ donors showed that simvastatin administered via a nasogastric tube was absorbed and metabolized to its active β-hydroxy acid form, which could be detected in the organ tissues. ahajournals.orgahajournals.org This supports the rationale for using simvastatin in organ donors to potentially protect the transplanted organs. ahajournals.orgahajournals.org
Table 5: Findings from Ex Vivo Studies with Simvastatin Acid
| Organ/Tissue | Animal Model | Experimental Setup | Key Findings | Reference |
|---|---|---|---|---|
| Heart | Rat | Isolated working heart perfusion with simvastatin acid during ischemia-reperfusion. | Biphasic response: cardioprotective at lower concentrations (up to 25 μM), damaging at higher concentrations. Reduced CK release and edema. Modulated eNOS and iNOS expression. | oup.com |
| Carotid Artery | JCR:LA-cp Rat (Metabolic Syndrome) | Ex vivo perfusion of carotid arteries with labeled remnant lipoproteins from treated and untreated rats. | Combination treatment with ezetimibe reduced arterial retention of remnant-derived cholesterol. | ahajournals.org |
| Kidney Tissue | Hypertensive Hypercholesterolemic Pig | Ex vivo analysis of kidney tissue after in vivo treatment. | Blunted oxidative stress, inflammation, and fibrosis; attenuated endothelial progenitor cell apoptosis. | nih.gov |
Table of Compounds
| Compound Name |
|---|
| 1-methyl-4-phenylpyridine (MPP+) |
| Arachidonic acid |
| Atorvastatin (B1662188) |
| Colchicine |
| Creatine kinase |
| Docosahexaenoic acid (DHA) |
| Docetaxel |
| Doxorubicin |
| Ezetimibe |
| Kainic acid |
| Linoleic acid |
| Lovastatin |
| Metformin |
| Nϖ-nitro-l-arginine methylester (l-NAME) |
| Osimertinib |
| Palmitic acid |
| Phenol red |
| Pravastatin |
| Simvastatin |
| Simvastatin acid |
| Sitagliptin |
| Stearic acid |
| Valproic acid |
Advanced Analytical and Omics Approaches in Simvastatin Acid Research
Chromatographic and Spectrometric Techniques for Simvastatin (B1681759) Acid Detection and Quantification
Chromatographic and spectrometric methods are fundamental for isolating, identifying, and quantifying simvastatin acid and its related compounds due to their high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection has been widely used for the determination of simvastatin and simvastatin acid. This method offers a fast, simple, and accurate approach for quantifying these compounds. For instance, a method involving an extraction procedure with acetonitrile-water mixture and reversed-phase HPLC with UV detection was developed for simultaneous determination of simvastatin and simvastatin acid in human plasma. This method demonstrated linearity from 20 to 1000 ng/mL for simvastatin and 25 to 1000 ng/mL for simvastatin acid. nih.gov Another HPLC-UV method utilized a C18 column with a mobile phase of acetonitrile-water (51:49%, v/v) and UV detection at 238 nm, achieving a limit of quantitation (LOQ) of 20 ng/mL for simvastatin with an 11-minute run time. innovareacademics.in While suitable for pharmaceutical formulations, HPLC-UV methods may lack the sensitivity required for the low plasma concentrations of simvastatin and its acid metabolite encountered in pharmacokinetic studies, which can be as low as 0.1 to 15 ng/mL. nih.gov
Here is a summary of HPLC-UV method parameters for simvastatin acid:
| Method | Mobile Phase Composition | Detection Wavelength (nm) | Linear Range (ng/mL) | LOQ (ng/mL) | Run Time | Reference |
| Reversed-Phase HPLC-UV | Acetonitrile-water | Not specified | 25-1000 (SVA) | Not specified | Not specified | nih.gov |
| HPLC-UV | Acetonitrile-water (51:49%, v/v) | 238 | 20-1000 (SV) | 20 (SV) | 11 min | innovareacademics.in |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a preferred technique for the quantification of simvastatin and simvastatin acid in biological fluids due to its superior sensitivity and specificity, especially at the low concentrations typically found in plasma. researchgate.netnih.gov This method allows for the simultaneous determination of both simvastatin (SV) and its active metabolite, simvastatin acid (SVA). researchgate.netmedpharmres.com
Several LC-MS/MS methods have been developed and validated for this purpose. One such high-throughput method uses acetonitrile (B52724) for protein precipitation followed by a two-step liquid-liquid extraction using methyl t-butyl ether. researchgate.net Electrospray ionization (ESI) is often employed, with polarity switching during the analytical run to enable simultaneous detection of simvastatin (positive ionization mode) and simvastatin acid (negative ionization mode). researchgate.netmedpharmres.com For example, specific multiple reaction monitoring (MRM) transitions have been established for simvastatin (m/z 436.00 → 285.15) and simvastatin acid (m/z 435.10 → 319.15). medpharmres.com
LC-MS/MS methods for simvastatin acid typically exhibit high linearity and precision. A validated method showed linearity for simvastatin acid in human plasma ranging from 0.100 to 40.0 ng/mL, with good inter- and intra-accuracy and precision. researchgate.net Another method demonstrated linearity from 1 to 1000 nM for simvastatin acid and lovastatin (B1675250) acid, with acceptable accuracy and precision. nih.gov The sensitivity of LC-MS/MS allows for lower limits of quantification (LLOQ), with some methods achieving LLOQs as low as 0.05 ng/mL for simvastatin and its metabolite. medpharmres.com These methods are crucial for pharmacokinetic and bioequivalence studies, providing reliable data on drug levels in human plasma. researchgate.netscielo.brscielo.br
Here is a summary of LC-MS/MS method parameters for simvastatin acid:
| Method | Sample Preparation | Ionization Mode | MRM Transitions (m/z) | Linear Range (ng/mL or nM) | LLOQ (ng/mL) | Reference |
| LC-MS/MS (automated) | Protein precipitation, LLE | ESI (+) for SV, (-) for SVA | SVA: 435.10 → 319.15 | 0.100-40.0 (SVA) | Not specified | researchgate.netmedpharmres.com |
| LC-MS/MS | Protein precipitation | ESI (+) | SVA: 419.2 → 285.1 (Note: This transition appears to be for Simvastatin, not Simvastatin Acid. Simvastatin acid is 437.3 -> 303.3) | 20-1000 (SVA) | Not specified | psu.edu |
| LC-MS/MS | Protein precipitation | ESI (+) | SVA: 437.3 → 303.3 | 1-1000 nM (SVA) | Not specified | nih.gov |
| LC-MS/MS | Liquid-liquid extraction | ESI (-) for SVA | SVA: 435.10 → 319.15 | Not specified | 0.05 (SVA) | medpharmres.com |
| LC-MS/MS | SPE | ESI (+) for SV, (-) for SVA | SVA: 435.10 → 319.15 | 0.100-48.971 (SVA) | 0.100 (SVA) | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for the determination of simvastatin and its acid form, particularly in studies investigating drug metabolism by human intestinal microbiota. nih.govresearchgate.net GC-MS offers a sensitive and selective approach, although it may involve derivatization steps for less volatile compounds like simvastatin acid. scielo.br For instance, a GC/MS/selected ion monitoring (SIM) method was developed to quantify simvastatin and its acid in plasma, where these drugs were separated by solid-phase extraction and independently converted into a 1,3-diol-type compound. researchgate.net This method achieved a quantification limit of 0.1 ng/mL for both drugs, with coefficients of variation generally below 8%. researchgate.net Comprehensive two-dimensional gas chromatography with a time-of-flight mass spectrometry (GC×GC-TOFMS) has been used in metabolomic analysis to identify novel drug metabolites of simvastatin in an in vitro human colon model. nih.govresearchgate.net This approach allowed for detailed characterization of drug metabolites, including those resulting from hydrolytic cleavage, demethylation, hydroxylation/dehydroxylation, and β-oxidation of simvastatin. nih.govresearchgate.net
Metabolomics Profiling in Response to Simvastatin Acid Treatment
Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, provides a powerful lens to understand the systemic biochemical changes induced by simvastatin acid treatment.
Metabolomics profiling helps elucidate the global metabolic signature of simvastatin treatment, revealing its pleiotropic effects beyond cholesterol lowering. Studies employing gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) have shown that simvastatin treatment significantly alters intermediary metabolism. plos.org For example, a metabolic signature of drug exposure in responders included changes in essential amino acids, lauric acid, and alpha-tocopherol. plos.org Pathway enrichment analysis further indicated that these altered metabolites were enriched for amino acid degradation pathways. plos.org
A comprehensive high-throughput liquid chromatography–tandem mass spectrometry (LC-MS/MS) profiling study on a large population (over 7500 participants) revealed that simvastatin treatment profoundly affects various metabolic pathways, including not only lipids but also amino acids, peptides, nucleotides, carbohydrates, co-factors, vitamins, and xenobiotics. nih.govresearchgate.net This study identified 321 metabolites significantly associated with simvastatin treatment, with 313 of these being novel associations. nih.govresearchgate.net Simvastatin was found to downregulate enzymes like fatty acid synthase (FAS) and diacylglycerol acyltransferase (DGAT), affecting lipid profiles. researchgate.net Furthermore, changes in bile acids and steroids, including androgenic and pregnenolone (B344588) pathways, were observed, suggesting simvastatin's role in regulating steroidogenesis. nih.gov
Metabolomics also helps in understanding the variability in response to simvastatin. Baseline metabolic profiles can differentiate between "good" and "poor" responders to simvastatin, with metabolites like xanthine, 2-hydroxyvaleric acid, succinic acid, stearic acid, and fructose (B13574) being identified as best separating these groups. plos.orgmdpi.com
Here is a summary of metabolic pathways and metabolites affected by simvastatin treatment:
| Metabolite Class | Examples of Affected Metabolites | Metabolic Pathways Involved | Reference |
| Amino Acids | Essential amino acids, cystine, ornithine, citrulline, lysine (B10760008), phenylalanine, tyrosine, ethanolamine, hydroxylamine, hydroxycarbamate, isoleucine | Amino acid degradation, urea (B33335) cycle | plos.orgnih.govresearchgate.netmdpi.comacs.orgnih.gov |
| Lipids | Lauric acid, short-chain acyl-carnitines (C4, C4-DC, C5, C5-DC), bile acids (LCA, TLCA, GLCA, coprostanol), plasmalogens, stearic acid, linoleic acid, 9-hydroxyoctadecadienoic acid (9-HODE) | Fatty acid synthesis/degradation, steroidogenesis, gut flora interactions | plos.orgnih.govresearchgate.netmdpi.commdpi.comacs.org |
| Other | Alpha-tocopherol, xanthine, 2-hydroxyvaleric acid, succinic acid, fructose, nucleotides, carbohydrates, co-factors, vitamins, xenobiotics | Not specified, but broad pleiotropic effects | plos.orgnih.govresearchgate.netmdpi.commdpi.com |
Metabolomics profiling has been instrumental in identifying novel metabolites associated with simvastatin acid treatment, expanding the understanding of its metabolic impact. For instance, a study using UHPLC-Q-TOF MS/MS-based metabolomic profiling identified over 300 "novel" metabolites previously not reported in association with simvastatin treatment. mdpi.com These included short-chain acyl-carnitines and various amino acids, indicating a more complex metabolic signature than previously understood. mdpi.com
In the context of gut microbiota interactions, metabolomics has revealed novel insights. A study investigating the drug metabolome of simvastatin formed by human intestinal microbiota in vitro using GC×GC-TOFMS identified several novel degradation products. nih.govresearchgate.net These included 2-hydroxyisovaleric acid (3-methyl-2-hydroxybutanoic acid), 3-hydroxybutanoic acid, lactic acid (2-hydroxypropanoic acid), and cyclohexanecarboxylic acid, resulting from processes like demethylation, hydroxylation/dehydroxylation, and β-oxidation of simvastatin. nih.govresearchgate.net These findings highlight the role of gut microbiota in simvastatin's metabolism and the discovery of previously uncharacterized metabolites. nih.govresearchgate.net
Furthermore, metabolomics has identified potential predictive biomarkers for simvastatin-induced adverse effects, such as insulin (B600854) resistance. Initial signatures of simvastatin-induced insulin resistance included ethanolamine, hydroxylamine, hydroxycarbamate, and isoleucine, which could serve as predictive biomarkers for individuals at risk of developing statin-induced new-onset pre-type II diabetes mellitus. nih.gov
Pathway Enrichment Analysis of Altered Metabolites
Pathway enrichment analysis of altered metabolites has revealed significant shifts in various metabolic processes following simvastatin treatment. Studies employing metabolomics platforms, such as gas chromatography-time-of-flight mass spectrometry (GC-TOF/MS) and ultra-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF/MS), have identified a range of metabolites affected by simvastatin acid.
A notable finding is the enrichment of the amino acid degradation pathway. Metabolites such as cystine, urea cycle intermediates (e.g., ornithine and citrulline), lysine, 2-ketoisocaproic acid (an intermediate in leucine (B10760876) degradation), and 2-aminoadipic acid (an intermediate in lysine degradation) have been observed to change in response to simvastatin. plos.orgresearchgate.netresearchgate.net These alterations suggest an increased flux through the urea cycle and broader changes in amino acid metabolism. plos.orgresearchgate.net
Beyond amino acids, simvastatin treatment has been associated with changes in other metabolic signatures. These include essential amino acids, lauric acid, alpha-tocopherol, and gamma-tocopherol, with a significant decrease observed in plasma levels of cholesterol, alpha-tocopherol, gamma-tocopherol, and lauric acid. plos.org Changes in cholesterol and lauric acid levels were positively correlated with changes in 2-hydroxyvaleric acid. plos.org In individuals with poor response to simvastatin, reductions in plasma levels of sugars like fructose and glucose, as well as glycolic acid, were noted. plos.org
In hyperlipidemic rat models, simvastatin administration has been shown to alter liver metabolites, with pathway enrichment analysis indicating that fatty acid metabolism and amino acid metabolism are the primary pathways affected. nih.govfrontiersin.org This suggests a broader impact on intermediary metabolism beyond direct cholesterol synthesis inhibition.
Table 1: Key Metabolites and Pathways Altered by Simvastatin Treatment
| Metabolite Category | Specific Metabolites Altered | Associated Pathways/Effects | References |
| Amino Acids | Cystine, Ornithine, Citrulline, Lysine, 2-ketoisocaproic acid, 2-aminoadipic acid, Creatinine | Amino acid degradation, Urea cycle, Potential changes in transport | plos.orgresearchgate.netresearchgate.net |
| Lipids | Cholesterol, Lauric acid, 2-hydroxyvaleric acid, Alpha-tocopherol, Gamma-tocopherol | Lipid metabolism, Fatty acid metabolism | plos.orgnih.govfrontiersin.org |
| Sugars | Fructose, Glucose, Glycolic acid | Glycolysis | plos.org |
Enzymatic Assay Development and Application for HMG-CoA Reductase Activity
Simvastatin, as a prodrug, undergoes hydrolysis to its active β-hydroxy acid form, simvastatin acid, which is the potent inhibitor of HMG-CoA reductase. drugbank.compharmgkb.orghelsinki.fi This enzyme plays a crucial role in cholesterol biosynthesis by catalyzing the conversion of HMG-CoA to mevalonic acid. drugbank.compharmgkb.orghelsinki.fiwikipedia.orgnih.gov
The development of robust enzymatic assays is critical for quantifying the inhibitory activity of simvastatin acid. An automated enzyme inhibition assay, utilizing radioactivity detection, has been established and validated for measuring HMG-CoA reductase inhibitory activities in biological matrices such as plasma and urine following simvastatin administration. nih.gov In this assay, simvastatin acid serves as a standard to generate calibration curves for HMG-CoA reductase activity versus simvastatin acid concentration. nih.gov
The assay protocol typically involves several steps:
Protein Precipitation: Plasma samples containing HMG-CoA reductase inhibitors are treated with acetonitrile. nih.gov
Incubation: The treated samples are then incubated with HMG-CoA reductase, [14C]-HMG-CoA (the substrate), and NADPH (a cofactor) for a fixed duration and temperature. nih.gov
Product Separation and Detection: The reaction product, [14C]-mevalonic acid, is subsequently lactonized and separated from excess substrate using a small ion exchange resin column. nih.gov Radioactivity is then quantified using a scintillation counter. nih.gov This method allows for the measurement of both "active" and "total" HMG-CoA reductase inhibitor concentrations, determined before and after base hydrolysis, respectively. nih.gov The assay has demonstrated high precision, with coefficient of variation (CV) less than 8.5% in plasma and less than 10.4% in urine, and accuracy ranging from 93.6% to 103.9% in human plasma and 90.2% to 105.2% in animal plasma and human urine. nih.gov
Most statins, including simvastatin acid, exhibit potent inhibitory effects on HMG-CoA reductase, with half-maximal inhibitory concentration (IC50) values typically ranging from 3 to 20 nM. helsinki.fi Furthermore, simvastatin treatment has been shown to induce a dose-dependent decrease in HMG-CoA reductase activity in various cancer cell lines. nih.govoncotarget.com
Pharmacogenomic and Proteomic Investigations
Pharmacogenomic and proteomic investigations provide critical insights into the genetic and protein-level responses to simvastatin acid, contributing to a deeper understanding of inter-individual variability in drug response and the molecular mechanisms underlying its effects.
Gene expression analysis techniques, such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qRT-PCR), have been instrumental in identifying genes whose expression is modulated by simvastatin.
RNA-seq studies have revealed broad transcriptional changes. For instance, in stem cells isolated from apical papilla, simvastatin upregulated genes involved in osteogenic differentiation pathways, including the TGF-β, FoxO, and MAPK signaling pathways. nih.gov Conversely, genes associated with cell proliferation and apoptosis, such as those in DNA replication, cell cycle, and p53 signaling pathways, were downregulated. nih.gov In primary human myotubes, simvastatin exerted a significant impact on gene expression, with 1807 genes differentially expressed, particularly affecting RNA metabolism. researchgate.net Simvastatin has also been shown to reverse gene expression signatures associated with endometriosis in a rat model, as confirmed by RNA-seq of uterine and lesion tissues. sciety.org Furthermore, simvastatin treatment has been observed to alter the expression of transposable elements (TEs), with a substantial number of TEs showing differential expression (461 upregulated and 865 downregulated). biorxiv.org Simvastatin also modulated the Alzheimer's Disease-related gene seladin-1, affecting lipid biosynthesis, acyl group transfer, and chromatin/chromosome organization. j-alz.com Consistent with reduced hepatic fatty acid levels in females, statin treatment led to reduced expression of genes required for fatty acid synthesis (Acly, Acaca, Acacb, Fasn), for desaturation of medium-chain fatty acids (Scd1), and for synthesis of ω-3 fatty acids (Elovl6) in mice. biorxiv.org
qRT-PCR has been widely used to validate and quantify the expression of specific genes. Simvastatin has been shown to inhibit the expression of stemness-related genes, including Oct4, Sox2, and Nanog, in various human cancer cell lines. spandidos-publications.com Conversely, in canine bone marrow-derived mesenchymal stem cells, simvastatin at specific concentrations enhanced the expression of pluripotent gene markers such as Rex1 and Oct4. nih.gov
Table 2: Examples of Gene Expression Modulation by Simvastatin
| Gene/Pathway Category | Effect of Simvastatin | Technique | References |
| Osteogenic Differentiation | Upregulation (e.g., TGF-β, FoxO, MAPK signaling pathways) | RNA-seq | nih.gov |
| Cell Proliferation/Apoptosis | Downregulation (e.g., DNA replication, cell cycle, p53 signaling pathway) | RNA-seq | nih.gov |
| RNA Metabolism | Significant impact, 1807 differentially expressed genes | RNA-seq | researchgate.net |
| Endometriosis-related | Reversal of disease-associated signatures | RNA-seq | sciety.org |
| Transposable Elements | Altered expression (e.g., SINE, LINE TEs) | RNA-seq | biorxiv.org |
| Stemness-related genes | Inhibition (Oct4, Sox2, Nanog) | qRT-PCR | spandidos-publications.com |
| Pluripotent gene markers | Enhancement (Rex1, Oct4) | qRT-PCR | nih.gov |
| Fatty acid synthesis genes | Reduced expression (Acly, Acaca, Acacb, Fasn, Scd1, Elovl6) | RNA-seq | biorxiv.org |
| Alzheimer's Disease-related | Modulation (seladin-1), affecting lipid biosynthesis, acyl group transfer, and chromatin/chromosome organization | qRT-PCR, Proteomics | j-alz.com |
Proteomic investigations, often utilizing techniques like Western blot analysis, provide insights into the changes in protein abundance and modification in response to simvastatin acid.
Western blot analysis has confirmed that simvastatin significantly increases the protein expression of typical autophagy markers, LC3B and Beclin1, in coronary arterial myocytes. nih.gov It also reduces mammalian target of rapamycin (B549165) (mTOR) activity and increases the protein expression of calponin, a contractile phenotype marker. nih.gov In the livers of hyperlipidemic hamsters, simvastatin was observed to downregulate protein expression related to fatty acid biosynthesis, including SREBP1c, acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). researchgate.net
Simvastatin has also been shown to increase the expression of phosphatase and tensin homolog (PTEN) and inhibit protein kinase B (PKB) expression in spontaneously hypertensive rats and cultured cardiomyocytes, suggesting a role in reversing cardiomyocyte hypertrophy. spandidos-publications.com In muscle-derived C2C12 cells, simvastatin treatment led to a reduction in the protein expression of eukaryotic initiation factor 2B (eIF2B) subunits. nih.gov Furthermore, simvastatin has been demonstrated to upregulate the expression of phospho-Smad1/5/8 (pSmad1/5/8), a protein involved in bone formation. spandidos-publications.com
Beyond mammalian systems, simvastatin has been found to inhibit the expression of bacterial proteins, including toxins, chaperone proteins, and ribosomal proteins, and to enhance protein degradation. researchgate.net In ovarian cancer cell lines, simvastatin treatment resulted in a dose-dependent decrease in HMGCR protein expression. oncotarget.com
Integrated proteomics and metabolomics approaches have been employed to comprehensively understand the effects of simvastatin. These studies have revealed that simvastatin impacts energy metabolism (e.g., glycolysis, TCA cycle), amino acid metabolism, and the Hippo-YAP signaling pathway. researchgate.netnih.gov Simvastatin acid itself has been identified as a substrate for various transporters, including organic anion-transporting polypeptide 2B1 (OATP2B1) and multidrug resistance-associated protein 1 (MRP1), which influence its systemic and local tissue disposition. diva-portal.org
Table 3: Examples of Protein Expression Modulation by Simvastatin
| Protein/Pathway Category | Effect of Simvastatin | Technique | References |
| Autophagy markers | Increased (LC3B, Beclin1) | Western Blot | nih.gov |
| mTOR activity | Reduced | Western Blot | nih.gov |
| Contractile phenotype marker | Increased (Calponin) | Western Blot | nih.gov |
| Fatty acid biosynthesis | Downregulated (SREBP1c, ACC, FAS) | Western Blot | researchgate.net |
| PKB/PTEN signaling | Increased PTEN, inhibited PKB | Western Blot | spandidos-publications.com |
| eIF2B subunits | Reduced expression | Western Blot | nih.gov |
| Bone formation | Upregulated (pSmad1/5/8) | Western Blot | spandidos-publications.com |
| Bacterial proteins | Inhibited expression, enhanced degradation | Proteomics | researchgate.net |
| HMGCR protein | Dose-dependent decrease | Western Blot | oncotarget.com |
| Energy/Amino acid metabolism | Altered | Proteomics | researchgate.net |
| Hippo-YAP pathway | Modulation | Proteomics | nih.gov |
| Transporters | Substrate for OATP2B1, MRP1 | Proteomics | diva-portal.org |
Drug Development and Formulation Strategies for Simvastatin Acid Research
Research on Prodrug Design and Bioconversion Optimization
Simvastatin (B1681759) itself is a prodrug, existing as a lactone that is converted to the pharmacologically active simvastatin acid. researchgate.net The interconversion between the inactive lactone and the active hydroxy acid is a dynamic process, mediated both by enzymatic action and spontaneous chemical hydrolysis. researchgate.net Research in this area aims to enhance the physicochemical properties of the molecule and optimize its generation.
One approach involves the design of novel prodrugs to improve aqueous solubility and, consequently, bioavailability. researchgate.netexo-ricerca.it For instance, an oxime derivative of simvastatin was synthesized to increase its hydrophilic properties. researchgate.net This novel prodrug demonstrated increased water solubility, which is a critical factor for improving tissue penetration and overcoming the slow dissolution rate that limits the bioavailability of the parent drug. researchgate.netexo-ricerca.it Another computational design approach proposed three new simvastatin prodrugs based on Kirby's enzyme model, incorporating a hydrophilic N, N-dimethylanilinium group to achieve a moderate hydrophilic-lipophilic balance. exo-ricerca.it The design of these prodrugs allows for a predictable release rate of the active simvastatin acid based on the structural features of the promoiety. exo-ricerca.it
Bioconversion optimization has focused on improving the efficiency of producing simvastatin through biological processes. A one-step, whole-cell biocatalytic process has been developed for the synthesis of simvastatin from monacolin J, a precursor compound. nih.govnih.gov This method utilizes an Escherichia coli strain engineered to overexpress the acyltransferase enzyme LovD, achieving over 99% conversion of monacolin J to simvastatin. nih.gov A key innovation in this process was the use of a membrane-permeable substrate, α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP), which serves as the acyl donor. nih.gov
Further optimization of this bioconversion process involved metabolic engineering of the E. coli host. It was discovered that the native E. coli enzyme BioH hydrolyzed the DMB-S-MMP substrate, reducing the efficiency of the process. nih.gov By creating a bioH gene knockout mutant strain, the hydrolysis of the substrate was prevented. This engineered host demonstrated a significantly faster rate of simvastatin acid synthesis, achieving 99% conversion in under 12 hours and requiring less substrate, making the entire biocatalytic process more robust and economically viable. nih.gov
Nanoformulation Impact on Simvastatin Acid Pharmacokinetics and Efficacy
The clinical application of simvastatin is challenged by its poor solubility and low bioavailability. rsc.org Nano-based drug delivery systems have emerged as a highly effective strategy to address these pharmacokinetic hurdles. rsc.org By encapsulating simvastatin or simvastatin acid into nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, and liposomes, it is possible to enhance solubility, improve stability, and modify the pharmacokinetic profile of the drug. nih.govnih.govresearchgate.netresearchgate.net
Nanoformulations have been shown to significantly enhance the transport of simvastatin acid across biological membranes. Studies using solid lipid nanoparticles (SLNs) revealed that they could be taken up by enterocytes—the cells lining the intestine—through both clathrin- and caveolae-mediated endocytosis pathways. researchgate.net This enhanced uptake mechanism contributes directly to improved absorption from the gastrointestinal tract. researchgate.net
In another study, hybrid lecithin/chitosan (B1678972) nanoparticles were developed for nasal delivery. nih.gov These nanoparticles increased the permeation of simvastatin across a human cell model of the nasal epithelium by 11-fold compared to a suspension of the free drug. nih.gov The data indicated a progressive and near-linear increase in drug permeation when delivered via nanoparticles, whereas the free drug permeated at a very slow rate. nih.gov Interestingly, the amount of simvastatin found within the cells was similar for both the encapsulated and free forms, suggesting that the chitosan-coated nanoparticles primarily enhanced transport across the epithelial barrier rather than increasing intracellular accumulation. nih.gov The nano-formulation of simvastatin also demonstrated a protective effect in a cellular model of atherosclerosis, highlighting its potential for enhanced efficacy at the cellular level. researchgate.net
A key advantage of nanoformulations and other advanced delivery systems is the ability to control the release rate of the drug, which can help maintain therapeutic concentrations over an extended period. Various strategies have been investigated to achieve controlled release of simvastatin acid.
One approach involves the use of biodegradable polymers. Nanoparticles prepared with poly(d,l-lactide-coglycolide) (PLGA) showed a biphasic release pattern: an initial burst release of approximately 40% in the first four hours, followed by a slower, sustained release phase governed by a diffusion mechanism. asiapharmaceutics.info Similarly, grafting simvastatin into PLGA via covalent bonds is being explored to create a degradation-dependent release system, which is ideal for applications like bone tissue engineering. mdpi.com
Other materials have also been successfully used. A drug delivery system using biomimetic beta-tricalcium phosphate (B84403) (β-TCP) demonstrated controlled release of simvastatin, which was further slowed by the addition of an outer apatite coating layer. nih.govplos.org This coating reduced the release of simvastatin by approximately 20-25% over seven days compared to uncoated samples. nih.govplos.orgplos.org Cyclodextrins have also been used to form inclusion complexes with simvastatin acid, where the release kinetics were dependent on the pH of the surrounding solution. nih.gov
The table below summarizes findings from a study on a simvastatin-loaded lipid emulsion nanoparticle (SIM-LENP) gel, which was designed to control release for transdermal delivery.
| Time (hours) | Cumulative Drug Release (%) - SIM-LENPs | Cumulative Drug Release (%) - SIM-LENP Gel |
| 3 | ~37% | ~21% |
| 20 | ~80% | ~64% |
| This table was generated based on data from a study on simvastatin-loaded nanoparticles, showing how a hydrogel formulation can further control the initial burst release. acs.org |
A primary goal of developing nanoformulations for simvastatin acid is to improve its oral bioavailability, which is typically less than 5%. mdpi.comnih.gov Numerous studies have demonstrated the success of this approach.
Solid lipid nanoparticles (SLNs) have been shown to significantly enhance oral bioavailability. One study found that the bioavailability of simvastatin incorporated into SLNs was improved by up to 3.37-fold compared to free simvastatin in rats. researchgate.net The bioavailability of the active metabolite, simvastatin acid, was also significantly enhanced. researchgate.net Another study using an optimized chitosan-based nanoformulation reported that the relative bioavailability was increased by 154% to 209% compared to the pure drug. nih.gov This improvement is attributed to several factors, including the nano-size of the particles, the presence of surfactants that inhibit efflux pumps, and the ability of encapsulating polymers like chitosan to transiently open tight junctions between intestinal cells. nih.gov
The following table presents pharmacokinetic parameters from a study comparing an uncoated SLN formulation (F11) and a chitosan-coated SLN formulation (F11-CS 1%) to a standard simvastatin suspension after oral administration. mdpi.com
| Formulation | AUC₀→₂₄ (ng·h/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |
| SVA Suspension | 272 | 50.8 | 2.0 |
| F11 (uncoated SLN) | 1880.4 | 200.2 | 4.0 |
| F11-CS 1% (coated SLN) | 3562.18 | 280.4 | 6.0 |
| This table was generated based on data from a study comparing nanoformulations to a simvastatin suspension, illustrating a significant increase in the Area Under the Curve (AUC), a measure of total drug exposure and bioavailability. mdpi.com |
By enhancing bioavailability, nanoformulations can potentially allow for lower doses to achieve the same therapeutic effect, which can contribute to an improved safety margin. nih.govnih.gov The controlled metabolism and altered pharmacokinetic profile provided by these advanced delivery systems represent a unique synergistic modality for simvastatin acid therapy. nih.govnih.gov
Q & A
Q. How to structure a manuscript on simvastatin acid’s vasculoprotective mechanisms?
- Methodological Answer: Follow IMRaD format:
- Introduction: Link HMG-CoA reductase inhibition to endothelial function improvement .
- Methods: Detail animal models (e.g., hyperlipidemic rats) and GC-MS protocols .
- Results: Use tables to compare FFA levels pre/post-treatment .
- Discussion: Contrast findings with prior studies on statin-induced anti-inflammatory effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
